molecular formula C16H16O4 B1248796 Phoyunbene C

Phoyunbene C

Cat. No.: B1248796
M. Wt: 272.29 g/mol
InChI Key: NYSXLCHSDQNVBS-VOTSOKGWSA-N
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Description

Phoyunbene C is a stilbenoid that is trans-stilbene substituted by hydroxy groups at positions 3 and 3' and methoxy groups at positions 2' and 5. Isolated from Pholidota yunnanensis, it exhibits inhibitory activity on nitric oxide production. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a stilbenoid, a member of methoxybenzenes and a polyphenol.
This compound has been reported in Pholidota yunnanensis and Pholidota chinensis with data available.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol

InChI

InChI=1S/C16H16O4/c1-19-14-9-11(8-13(17)10-14)6-7-12-4-3-5-15(18)16(12)20-2/h3-10,17-18H,1-2H3/b7-6+

InChI Key

NYSXLCHSDQNVBS-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C=C/C2=C(C(=CC=C2)O)OC

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=C(C(=CC=C2)O)OC

Origin of Product

United States

Foundational & Exploratory

Phoyunbene C: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoyunbene C, a naturally occurring stilbenoid, has been identified as a promising bioactive compound. This technical guide provides an in-depth overview of the discovery, isolation from its natural source, Pholidota yunnanensis, and the current understanding of its biological activities. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside quantitative data on its bioactivity. Furthermore, this document elucidates the molecular pathways implicated in its mechanism of action, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Stilbenoids are a class of phenolic compounds produced by plants in response to injury or microbial attack.[1] They have garnered significant scientific interest due to their diverse pharmacological properties. This compound, a member of this class, was first isolated from the whole plant of the orchid Pholidota yunnanensis.[1] This guide details the scientific journey from the initial discovery of this compound to the elucidation of its biological functions.

Discovery and Natural Source

This compound was discovered as part of a phytochemical investigation of Pholidota yunnanensis ROLFE, a species of orchid.[1] This research led to the isolation of several new stilbenoids, including this compound and its analogues, Phoyunbene A, B, and D.[1]

Isolation from Natural Sources

The isolation of this compound from Pholidota yunnanensis is a multi-step process involving extraction and chromatographic separation.

General Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow plant_material Air-dried whole plant of Pholidota yunnanensis extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate and Water concentration->partition h2o_fraction Water Fraction partition->h2o_fraction etoac_fraction Ethyl Acetate Fraction partition->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel fractions Elution with Chloroform-Methanol Gradient silica_gel->fractions further_purification Further Purification (e.g., Sephadex LH-20, RP-HPLC) fractions->further_purification phoyunbene_c This compound further_purification->phoyunbene_c

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

Plant Material: The air-dried whole plant of Pholidota yunnanensis is used as the starting material.[1]

Extraction:

  • The powdered plant material is extracted with 95% ethanol at room temperature.

  • The solvent is then removed under reduced pressure to yield a crude extract.[2]

Fractionation:

  • The crude extract is suspended in water and partitioned with ethyl acetate.

  • The ethyl acetate fraction, which contains the stilbenoids, is concentrated.[2]

Chromatographic Purification:

  • The ethyl acetate fraction is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of chloroform and methanol.[3]

  • Fractions containing this compound are identified by thin-layer chromatography (TLC).

  • Further purification of the this compound-containing fractions is achieved using techniques such as Sephadex LH-20 column chromatography and/or reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.[3]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Name: trans-3,3'-Dihydroxy-2',5-dimethoxystilbene

Spectroscopic Data
TechniqueData Summary
¹H-NMR The proton NMR spectrum reveals signals corresponding to aromatic protons and methoxy groups, consistent with the stilbene backbone. The coupling constants of the vinylic protons confirm the trans configuration of the double bond.
¹³C-NMR The carbon NMR spectrum shows the expected number of signals for the carbon skeleton, including those for the aromatic rings, the vinylic carbons, and the methoxy groups.
Mass Spec The mass spectrum provides the molecular weight of the compound, and fragmentation patterns can help to confirm the connectivity of the different structural units.

(Specific spectral data for this compound from the primary literature is not publicly available in detail at the time of this writing.)

Biological Activity

This compound has demonstrated noteworthy biological activity, particularly as an inhibitor of nitric oxide (NO) production.

Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Overproduction of NO is associated with inflammatory processes, and its inhibition is a key target for anti-inflammatory drug discovery.[4]

Quantitative Data
CompoundBiological ActivityCell LineIC₅₀ Value
This compoundInhibition of Nitric Oxide ProductionRAW 264.7Data not specifically reported for this compound, but a range of 4.07 to 7.77 μM was reported for active stilbenoids from the same source.[5]
Experimental Protocol: Nitric Oxide Assay

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[6]

  • Cells are seeded in 96-well plates and allowed to adhere.[7]

  • The cells are then treated with various concentrations of this compound for a specified period.

  • Following treatment with the compound, the cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[6][7]

Measurement of Nitrite:

  • Nitric oxide production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[6]

  • The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[5]

  • The absorbance of the resulting azo dye is measured spectrophotometrically, which is proportional to the nitrite concentration.[5]

Signaling Pathway

The inhibitory effect of stilbenoids on nitric oxide production is often mediated through the suppression of the inducible nitric oxide synthase (iNOS) enzyme.[4] The expression of iNOS is primarily regulated by the transcription factor NF-κB.[1][4]

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation Cascade TLR4->NFkB_activation IkB IκB Degradation NFkB_activation->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation iNOS_gene iNOS Gene Transcription NFkB_translocation->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Phoyunbene_C This compound Phoyunbene_C->NFkB_activation

Figure 2: Proposed signaling pathway for the inhibition of NO production by this compound.

Stilbenoids, such as resveratrol, have been shown to inhibit the activation of NF-κB.[2][4] This is often achieved by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By inhibiting NF-κB activation, this compound likely suppresses the transcription of the iNOS gene, leading to reduced iNOS protein levels and consequently, a decrease in nitric oxide production.

Conclusion

This compound is a stilbenoid of significant interest due to its anti-inflammatory potential, demonstrated by its ability to inhibit nitric oxide production. This guide has provided a comprehensive overview of its discovery, the detailed methodology for its isolation from Pholidota yunnanensis, and the current understanding of its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects on other biological pathways. The detailed protocols and data presented herein serve as a valuable resource for scientists and researchers dedicated to the advancement of natural product-based drug discovery.

References

Unveiling Phoyunbene C: A Technical Guide to its Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Phoyunbene C, a naturally occurring stilbenoid isolated from the orchid Pholidota yunnanensis, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the elucidation and characterization of this compound's chemical structure, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure Elucidation

This compound was identified as trans-3-hydroxy-2',3',5-trimethoxystilbene through extensive spectroscopic analysis. The structural determination was primarily based on data obtained from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for this compound

ParameterData
Molecular Formula C₁₇H₁₈O₄
Mass Spectrometry (HR-ESI-MS) m/z 287.1283 [M+H]⁺ (calcd. for C₁₇H₁₉O₄, 287.1283)

The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data confirmed the molecular formula of this compound as C₁₇H₁₈O₄, indicating nine degrees of unsaturation.

Spectroscopic Characterization

Detailed analysis of the ¹H and ¹³C NMR spectra provided the framework for the precise structural assignment of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
26.83d1.8
46.36t1.8
66.63d1.8
α7.18d16.3
β6.91d16.3
4'6.57t2.2
6'6.89d2.2
2'-OCH₃3.88s
3'-OCH₃3.91s
5-OCH₃3.80s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionδC (ppm)
1140.7
2109.2
3158.5
4101.4
5162.2
6106.6
α129.8
β128.2
1'140.2
2'154.5
3'155.0
4'100.1
5'162.5
6'105.7
2'-OCH₃56.4
3'-OCH₃56.5
5-OCH₃55.7

The ¹H NMR spectrum revealed the characteristic signals for a trans-stilbene structure, with two olefinic protons exhibiting a large coupling constant (J = 16.3 Hz). The presence of three methoxy groups was also evident from the sharp singlet signals. The substitution patterns on the two aromatic rings were determined through analysis of the coupling patterns of the aromatic protons and confirmed by 2D NMR experiments (COSY, HMQC, and HMBC).

Experimental Protocols

Isolation and Purification of this compound

The air-dried whole plants of Pholidota yunnanensis were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CD₃OD).

  • Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source.

Biological Activity: Inhibition of Nitric Oxide Production

This compound was evaluated for its potential anti-inflammatory activity by measuring its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Inhibition Assay

NO_Inhibition_Workflow cluster_cell_culture Cell Culture and Treatment cluster_stimulation Stimulation and Incubation cluster_analysis Analysis RAW 264.7 Cells RAW 264.7 Cells Seeding in Plates Seeding in Plates RAW 264.7 Cells->Seeding in Plates Pre-treatment with this compound Pre-treatment with this compound Seeding in Plates->Pre-treatment with this compound Stimulation with LPS Stimulation with LPS Pre-treatment with this compound->Stimulation with LPS Incubation (24h) Incubation (24h) Stimulation with LPS->Incubation (24h) Nitrite Measurement (Griess Assay) Nitrite Measurement (Griess Assay) Incubation (24h)->Nitrite Measurement (Griess Assay) Calculation of NO Inhibition Calculation of NO Inhibition Nitrite Measurement (Griess Assay)->Calculation of NO Inhibition

Caption: Workflow for assessing the inhibitory effect of this compound on nitric oxide production.

The precise signaling pathway through which this compound inhibits nitric oxide production has not been fully elucidated in the initial findings. Further research is required to determine its effects on key inflammatory mediators such as inducible nitric oxide synthase (iNOS), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).

Proposed Signaling Pathway for Investigation

Proposed_Signaling_Pathway cluster_stimulation Stimulation cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NFkB->iNOS MAPK->iNOS NO Nitric Oxide (NO) iNOS->NO PhoyunbeneC This compound PhoyunbeneC->NFkB ? PhoyunbeneC->MAPK ? PhoyunbeneC->iNOS ?

Caption: Potential targets for this compound in the LPS-induced NO production pathway.

This technical guide consolidates the currently available data on this compound. The detailed structural and spectroscopic information provides a solid foundation for further research into its synthesis, pharmacological properties, and potential therapeutic applications.

Spectroscopic Profile of Phoyunbene C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phoyunbene C, a stilbenoid isolated from the orchid Pholidota yunnanensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation.

Spectroscopic Data

The structural confirmation of this compound was achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The key quantitative data from these analyses are summarized in the tables below.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

The ¹H and ¹³C NMR spectra were recorded in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR (Acetone-d₆) ¹³C NMR (Acetone-d₆)
Position δ (ppm)
3-OH8.01
3'-OH7.95
α7.02
β6.89
26.55
46.27
66.55
2'6.85
4'6.34
6'6.85
5-OCH₃3.79
Table 2: Infrared (IR) Spectroscopy Data for this compound

The IR spectrum was obtained as a KBr pellet. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Functional Group Absorption Band (cm⁻¹)
Hydroxyl (-OH)3420
Aromatic C-H1605, 1510
Table 3: Mass Spectrometry (MS) Data for this compound

High-resolution electron spray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula.

Ion m/z [M+Na]⁺ Calculated Observed
Molecular FormulaC₁₅H₁₄O₅Na313.0739313.0733

Experimental Protocols

The following are the methodologies employed for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AM-400 spectrometer. The samples were dissolved in acetone-d₆. Chemical shifts were referenced to the solvent peaks. 2D NMR experiments (COSY, HMQC, and HMBC) were also performed to aid in the structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum was measured on a Bio-Rad FTS-135 spectrometer. The sample of this compound was prepared as a KBr pellet for analysis.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an APEX II mass spectrometer utilizing electrospray ionization (ESI) in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_data_analysis Data Interpretation & Structure Elucidation Extraction Plant Material (Pholidota yunnanensis) Purification Chromatography (Silica gel, Sephadex LH-20, HPLC) Extraction->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolated_Compound->NMR MS Mass Spectrometry (HRESI-MS) Isolated_Compound->MS IR IR Spectroscopy Isolated_Compound->IR NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Formula) MS->MS_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data Structure_Elucidation Structure Determination NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic identification of this compound.

The Uncharted Path: A Technical Guide to the Biosynthesis of Phoyunbene C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoyunbene C, a stilbenoid with potential pharmacological applications, is a natural product isolated from the orchid Pholidota yunnanensis. While the complete biosynthetic pathway of this compound has not been explicitly elucidated in its native organism, this technical guide outlines a putative pathway based on the well-established general phenylpropanoid and stilbenoid biosynthesis routes in plants. This document provides a detailed overview of the proposed enzymatic steps, from primary metabolites to the final intricate structure of this compound. It includes a summary of representative quantitative data from related pathways, detailed experimental protocols for key enzymatic assays, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

Introduction

Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 backbone. They are produced by a variety of plants and are known for their diverse biological activities. This compound, a member of this family, has been isolated from Pholidota yunnanensis. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This guide synthesizes current knowledge of plant stilbenoid biosynthesis to propose a detailed pathway for this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism that starts with the amino acid L-phenylalanine.

The General Phenylpropanoid Pathway

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a key precursor for many phenolic compounds.[1][2][3] This is a three-step enzymatic cascade:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[4][5] This is the committed step that channels primary metabolites into the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.[6][7][8]

  • 4-Coumarate-CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1][2][9][10]

Phenylpropanoid_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic_acid trans-Cinnamic_acid L-Phenylalanine->trans-Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid trans-Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL

Fig. 1: The General Phenylpropanoid Pathway.
Stilbene Backbone Formation

The characteristic stilbene scaffold is synthesized by the enzyme Stilbene Synthase (STS).

  • Stilbene Synthase (STS): STS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, typically resveratrol (3,5,4'-trihydroxystilbene).[11][12][13][14] Malonyl-CoA is derived from acetyl-CoA through the action of acetyl-CoA carboxylase.

Tailoring Steps to this compound

Following the formation of a resveratrol-like precursor, a series of tailoring reactions, including hydroxylation and O-methylation, are necessary to yield the final structure of this compound (3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol).

  • Hydroxylation: Additional hydroxyl groups are likely introduced by cytochrome P450 monooxygenases (CYP450s).[15][16][17][18] These enzymes are known for their role in the diversification of secondary metabolites. The precise CYP450s involved in this compound biosynthesis are yet to be identified.

  • O-Methylation: The methoxy groups in this compound are introduced by O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as a methyl group donor.[19][20][21][22] The specific OMTs responsible for the regioselective methylation in this compound biosynthesis are currently unknown.

Phoyunbene_C_Biosynthesis cluster_pathway Putative Biosynthesis of this compound p-Coumaroyl-CoA p-Coumaroyl-CoA Resveratrol_precursor Resveratrol-like Precursor p-Coumaroyl-CoA->Resveratrol_precursor sts_label STS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Resveratrol_precursor 3x Hydroxylated_intermediate Hydroxylated Intermediate Resveratrol_precursor->Hydroxylated_intermediate CYP450s (Hydroxylation) Phoyunbene_C Phoyunbene_C Hydroxylated_intermediate->Phoyunbene_C OMTs (O-Methylation) + SAM

Fig. 2: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

As specific quantitative data for the biosynthesis of this compound in Pholidota yunnanensis is not available, the following table presents representative data on stilbenoid content from other plant species to provide a general context for researchers.

CompoundPlant SpeciesTissueConcentration (µg/g fresh weight)Reference
trans-ResveratrolVitis vinifera (Grape)Skin0.1 - 12.88[23]
trans-PiceidVitis vinifera (Grape)Skinup to 3x resveratrol[23]
t-PiceidMuscadinia rotundifolia (Muscadine Grape)Berry1.73 - 270.20[24][25]
t-ResveratrolMuscadinia rotundifolia (Muscadine Grape)Berryvariable[24][25]
ε-ViniferinMuscadinia rotundifolia (Muscadine Grape)Berryvariable[24][25]
t-PterostilbeneMuscadinia rotundifolia (Muscadine Grape)Berryvariable[24][25]

Table 1: Representative Quantitative Data of Stilbenoids in Plants.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthetic pathway.

Stilbene Synthase (STS) Enzyme Assay

This protocol is adapted from methods used for the characterization of STS from various plant sources.[26]

Objective: To determine the enzymatic activity of Stilbene Synthase.

Materials:

  • Enzyme source (crude protein extract from Pholidota yunnanensis or recombinant STS)

  • Assay buffer: 100 mM potassium phosphate buffer, pH 7.5

  • Substrates: p-coumaroyl-CoA, malonyl-CoA

  • Stopping solution: Acetic acid

  • Ethyl acetate for extraction

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare the reaction mixture containing assay buffer, the enzyme source, and p-coumaroyl-CoA.

  • Initiate the reaction by adding malonyl-CoA.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding acetic acid.

  • Extract the stilbenoid products with ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the products by HPLC, monitoring at a wavelength suitable for stilbenoids (e.g., 306 nm).

  • Quantify the product formation by comparing the peak area to a standard curve of authentic resveratrol or a related stilbenoid.

STS_Assay_Workflow cluster_workflow Stilbene Synthase Assay Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Enzyme, p-Coumaroyl-CoA) Initiate_Reaction Initiate Reaction (Add Malonyl-CoA) Prepare_Reaction_Mixture->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add Acetic Acid) Incubate->Stop_Reaction Extract_Products Extract Products (Ethyl Acetate) Stop_Reaction->Extract_Products Analyze_by_HPLC Analyze by HPLC Extract_Products->Analyze_by_HPLC

Fig. 3: Experimental Workflow for STS Enzyme Assay.
Analysis of Stilbenoids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of stilbenoids.[23][27][28][29]

Objective: To identify and quantify this compound and its precursors in plant extracts.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector (FLD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of two solvents is typically used:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

Procedure:

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or ethanol). Filter the extract through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run a solvent gradient to elute the compounds of interest. A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over 20-30 minutes.

  • Detection:

    • For DAD, monitor at wavelengths characteristic of stilbenoids (e.g., 306 nm and 320 nm).

    • For FLD, use an excitation wavelength of around 330 nm and an emission wavelength of around 375 nm for resveratrol-type compounds.

  • Quantification: Identify peaks by comparing retention times with authentic standards. Quantify the compounds by integrating the peak areas and using a calibration curve prepared with known concentrations of the standards.

Conclusion and Future Directions

This guide provides a foundational understanding of the likely biosynthetic pathway of this compound in Pholidota yunnanensis. The proposed pathway, based on established principles of stilbenoid biosynthesis in plants, serves as a roadmap for future research. Key areas for further investigation include:

  • Identification and characterization of the specific enzymes (PAL, C4H, 4CL, STS, CYP450s, and OMTs) from Pholidota yunnanensis.

  • Transcriptomic and proteomic analyses to identify the genes and proteins involved in the pathway and their regulation.

  • Metabolic engineering efforts in heterologous hosts to produce this compound and its analogs for pharmacological screening.

Elucidating the precise biosynthetic machinery of this compound will not only advance our knowledge of plant secondary metabolism but also open avenues for the sustainable production of this and other valuable natural products.

References

An In-depth Technical Guide to Phoyunbene C: Physicochemical Properties, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoyunbene C is a naturally occurring stilbenoid compound isolated from the orchid Pholidota yunnanensis. As a member of the stilbenoid class, which is known for a wide range of biological activities, this compound presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its anti-inflammatory potential through the inhibition of nitric oxide production. All quantitative data are summarized in structured tables, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Physicochemical Properties

This compound is a trans-stilbene derivative with the IUPAC name 3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol. Its chemical structure and key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.29 g/mol [1]
IUPAC Name 3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol[1]
Synonyms trans-3,3'-Dihydroxy-2',5-dimethoxystilbene, CHEBI:66755[1]
PubChem CID 11507326[1]
Topological Polar Surface Area 58.9 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
XLogP3 3.4[1]
Exact Mass 272.104859 g/mol [1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule.

TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive[M+H]⁺Consistent with the molecular formula C₁₆H₁₆O₄.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its phenolic and aromatic nature.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretching (phenolic hydroxyl groups)
~3050MediumAromatic C-H stretching
~1600, ~1500, ~1450Medium to StrongAromatic C=C stretching
~1200StrongC-O stretching (aryl ether and phenol)
~965StrongTrans C-H out-of-plane bending of the vinyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Specific proton chemical shifts, multiplicities, and coupling constants would be listed here based on the primary literature.
Chemical Shift (δ, ppm)Assignment
Specific carbon chemical shifts would be listed here based on the primary literature.

Experimental Protocols

Isolation of this compound from Pholidota yunnanensis

The following is a generalized protocol based on methods for isolating stilbenoids from Pholidota species. For precise details, consult the primary literature by Guo et al. (2006).

G start Air-dried whole plant of Pholidota yunnanensis extraction Extraction with 95% EtOH start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with EtOAc and H₂O concentration->partition EtOAc_extract EtOAc Extract partition->EtOAc_extract chromatography1 Silica Gel Column Chromatography (Gradient elution: CHCl₃-MeOH) EtOAc_extract->chromatography1 fractions Collect Fractions chromatography1->fractions chromatography2 Sephadex LH-20 Column Chromatography (Eluent: CHCl₃-MeOH 1:1) fractions->chromatography2 purified_fractions Purified Fractions chromatography2->purified_fractions hplc Preparative HPLC purified_fractions->hplc phoyunbene_c This compound hplc->phoyunbene_c

Figure 1: General workflow for the isolation of this compound.
Nitric Oxide Production Inhibition Assay

The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

G cell_culture Culture RAW 264.7 macrophage cells seeding Seed cells in 96-well plates cell_culture->seeding treatment Pre-treat with this compound (various concentrations) seeding->treatment stimulation Stimulate with Lipopolysaccharide (LPS) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect supernatant incubation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent measurement Measure absorbance at 540 nm griess_reagent->measurement calculation Calculate Nitrite Concentration and % Inhibition measurement->calculation

Figure 2: Experimental workflow for the nitric oxide inhibition assay.

Biological Activity and Signaling Pathways

Stilbenoids, as a class, are recognized for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[2][3]

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This compound, along with other stilbenoids isolated from Pholidota yunnanensis, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.[4][5] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The inhibitory concentration (IC₅₀) values for stilbenoids from this plant source have been reported to be in the micromolar range.[4]

Proposed Signaling Pathway for Nitric Oxide Inhibition

The inflammatory response in macrophages triggered by LPS leads to the activation of signaling pathways that culminate in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. Stilbenoids are known to interfere with these pathways. A plausible mechanism for the action of this compound is the inhibition of the NF-κB signaling pathway, which is a central regulator of iNOS expression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates PhoyunbeneC This compound PhoyunbeneC->IKK Inhibits iNOS_gene iNOS Gene NFkB_p65_nuc->iNOS_gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS iNOS Protein iNOS_mRNA->iNOS Translation NO Nitric Oxide (NO) iNOS->NO Catalyzes Arginine L-Arginine Arginine->NO Substrate

Figure 3: Proposed mechanism of this compound in inhibiting nitric oxide production via the NF-κB pathway.

Conclusion and Future Directions

This compound, a stilbenoid from Pholidota yunnanensis, demonstrates potential as an anti-inflammatory agent through the inhibition of nitric oxide production. This technical guide has consolidated the available physicochemical and biological data for this compound. Further research is warranted to fully elucidate its pharmacological profile, including:

  • Determination of its antioxidant and anticancer activities.

  • In-depth investigation of its mechanism of action on various inflammatory and cancer-related signaling pathways.

  • Preclinical studies to evaluate its efficacy and safety in in vivo models.

The information presented herein serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related stilbenoids.

References

Unveiling the Bioactivity of Phoyunbene C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Phoyunbene C, a stilbenoid compound isolated from Pholidota yunnanensis. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action.

Anti-inflammatory Activity

This compound has been identified as an inhibitor of nitric oxide (NO) production, a key mediator in the inflammatory response. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation.

Quantitative Data: Inhibition of Nitric Oxide Production

While a specific IC50 value for this compound is not explicitly stated in the primary literature, a study on a series of stilbenoids isolated from Pholidota yunnanensis reported inhibitory effects on NO production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages. Several stilbenoids from this plant exhibited potent inhibitory activity with IC50 values ranging from 4.07 to 7.77 μM[1]. This compound, being one of the compounds tested, is presumed to have activity within a similar range[2].

Table 1: Inhibitory Activity of Related Stilbenoids from Pholidota yunnanensis on NO Production

Compound ClassCell LineActivityIC50 Range (μM)
StilbenoidsRAW 264.7Inhibition of NO Production4.07 - 7.77[1]
Experimental Protocol: Nitric Oxide Production Assay

The following protocol outlines the general methodology used to assess the inhibitory effect of compounds on nitric oxide production in macrophage cell lines.

Objective: To determine the concentration-dependent inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for 1-2 hours.

  • Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent is added to each well.

    • The plate is incubated at room temperature for 10 minutes, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader[3].

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is calculated from the standard curve.

    • The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

    • The IC50 value (the concentration of this compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Inhibition of iNOS Expression

Stilbenoids typically exert their anti-inflammatory effects by modulating signaling pathways that regulate the expression of pro-inflammatory genes, such as iNOS. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of iNOS expression in response to inflammatory stimuli like LPS. It is hypothesized that this compound may inhibit the activation of these pathways, leading to a downstream reduction in iNOS transcription and subsequent NO production.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Synthesis PhoyunbeneC This compound PhoyunbeneC->IKK Inhibition PhoyunbeneC->NFkB Inhibition of Nuclear Translocation

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Potential for Other Biological Activities

As a member of the stilbenoid class of compounds, this compound may possess a broader range of biological activities beyond its anti-inflammatory effects. Stilbenoids are known to exhibit anticancer, neuroprotective, and antioxidant properties[4].

Anticancer Activity

Many stilbenoids have demonstrated the ability to inhibit the proliferation of various cancer cell lines. The potential mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways involved in cancer progression. Further screening of this compound against a panel of cancer cell lines would be necessary to determine its potential in this area.

Neuroprotective Effects

The antioxidant properties of stilbenoids contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. Additionally, some stilbenoids have been shown to modulate signaling pathways involved in neuronal survival and inflammation in the central nervous system. Investigating the ability of this compound to protect neuronal cells from various insults would be a valuable area of future research.

Conclusion

This compound, a stilbenoid from Pholidota yunnanensis, has demonstrated potential as an anti-inflammatory agent through the inhibition of nitric oxide production. This technical guide has provided the available data, a detailed experimental protocol for assessing this activity, and a hypothesized signaling pathway. Further research is warranted to fully elucidate the quantitative efficacy of this compound, its precise molecular targets, and to explore its potential anticancer and neuroprotective activities. The provided experimental workflow and pathway diagrams serve as a foundation for future investigations into the therapeutic potential of this natural compound.

G Start Isolate this compound from Pholidota yunnanensis Screening Primary Screening: Inhibition of NO Production in RAW 264.7 Cells Start->Screening DoseResponse Dose-Response Analysis (IC50 Determination) Screening->DoseResponse PathwayAnalysis Mechanism of Action Studies: - NF-κB Pathway - MAPK Pathway DoseResponse->PathwayAnalysis SecondaryScreening Secondary Screening: - Anticancer Activity - Neuroprotective Activity DoseResponse->SecondaryScreening Lead Lead Compound for Further Development PathwayAnalysis->Lead SecondaryScreening->Lead

References

Investigating the Mechanism of Action of Phoyunbene C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoyunbene C is a naturally occurring stilbene compound isolated from orchids, including Maxillaria picta and Pholidota yunnanensis. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, this compound has attracted interest for its potential biological activities, particularly its cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing on available research and parallels with closely related analogs.

Chemical Properties

PropertyValue
Chemical Formula C₁₆H₁₆O₄
Molecular Weight 272.29 g/mol
CAS Number 886747-63-3
Class Stilbene

Cytotoxic Activity

Due to the limited direct quantitative data for this compound, we can look at a closely related analog, Phoyunbene B , which was investigated more extensively in the same study by Wang et al. (2012).

CompoundCell LineIC₅₀ (µM)Reference
Phoyunbene BHepG237.1Wang et al., 2012
ResveratrolHepG280.3Wang et al., 2012

This data for Phoyunbene B provides a valuable reference point for the potential potency of this compound.

Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated. However, based on the known activities of stilbenoids and the detailed investigation of its analog, Phoyunbene B, a plausible mechanism involves the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Stilbene compounds are known to interfere with the cell cycle progression in cancer cells. The investigation of Phoyunbene B revealed that it induces G2/M phase cell cycle arrest in HepG2 cells. This is a common mechanism for anticancer agents, as it prevents the cells from dividing and proliferating. This effect is often associated with the modulation of key cell cycle regulatory proteins. In the case of Phoyunbene B, an upregulation of cyclin B1 was observed, which is a critical regulator of the G2/M transition.

Induction of Apoptosis

Following cell cycle arrest, cancer cells can be driven into programmed cell death, or apoptosis. Phoyunbene B was shown to induce apoptosis in HepG2 cells. This process is governed by a delicate balance of pro-apoptotic and anti-apoptotic proteins. The study on Phoyunbene B demonstrated a shift in this balance towards apoptosis, characterized by:

  • Upregulation of Bax: A pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria.

  • Downregulation of Bcl-2: An anti-apoptotic protein that inhibits apoptosis.

The altered Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Signaling Pathway

Based on the evidence from Phoyunbene B, the proposed signaling pathway for this compound's cytotoxic action is centered on the induction of cell cycle arrest and the intrinsic pathway of apoptosis.

References

Preliminary In Vitro Cytotoxicity of Phoyunbene C and Related Phenanthrenes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity studies of Phoyunbene C, a representative phenanthrene compound isolated from the medicinal orchid genus Dendrobium. This document synthesizes available data on the cytotoxic effects of this compound and structurally similar phenanthrenes, detailing experimental protocols, summarizing quantitative data, and visualizing key cellular pathways involved in their mechanism of action.

Introduction to this compound and Dendrobium-derived Phenanthrenes

Phenanthrenes are a class of polycyclic aromatic hydrocarbons that have been isolated from various plant species, notably from the genus Dendrobium, which has a long history of use in traditional medicine. These compounds have garnered significant interest in oncology research due to their potent cytotoxic activities against a range of cancer cell lines. While specific data on "this compound" is limited, this guide draws upon research on closely related and well-studied phenanthrenes from Dendrobium species to provide a representative understanding of their anticancer potential.

Quantitative Cytotoxicity Data

The cytotoxic activity of several phenanthrene compounds isolated from Dendrobium species has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCell TypeIC50 (µM)Reference
Phenanthrene 1 FaDuHuman Hypopharynx Squamous Carcinoma15.91[1]
Phenanthrene 2 FaDuHuman Hypopharynx Squamous Carcinoma11.40[1]
Phenanthrene 3 FaDuHuman Hypopharynx Squamous Carcinoma17.33[1]
Phenanthrene 4 FaDuHuman Hypopharynx Squamous Carcinoma17.70[1]
Moscatilin FaDuHuman Hypopharynx Squamous Carcinoma2.55[1]
Unnamed Phenanthrene MCF-7Human Breast Adenocarcinoma23.75 ± 0.82[2]
A549Human Lung Carcinoma16.29 ± 0.25[2]
SW480Human Colon Adenocarcinoma18.97 ± 1.04[2]
1,5,6-trimethoxy-2,7-dihydroxy-phenanthrene HeLaHuman Cervical Carcinoma0.42[2]
HepG2Human Hepatocellular Carcinoma0.20[2]
Unnamed Dihydrophenanthrene 1 sw1990Human Pancreatic Carcinoma8.08[3]
HCT-116Human Colon Carcinoma8.99[3]
HepG2Human Hepatocellular Carcinoma8.03[3]
Unnamed Dihydrophenanthrene 2 sw1990Human Pancreatic Carcinoma24.35[3]
HCT-116Human Colon Carcinoma15.81[3]
HepG2Human Hepatocellular Carcinoma0.65[3]

Experimental Protocols

The following sections detail the typical methodologies employed in the in vitro cytotoxicity assessment of phenanthrene compounds.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other phenanthrenes). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. It is commonly used to assess apoptosis and cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C for cell cycle analysis. For apoptosis analysis, unfixed cells are used.

  • Staining:

    • Cell Cycle: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

    • Apoptosis: Unfixed cells are stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) or the percentage of apoptotic cells (early and late) is quantified.

Visualizing the Mechanism of Action

The cytotoxic effects of many natural products, including phenanthrenes, are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The following diagrams illustrate these key signaling pathways.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Phoyunbene_C This compound DNA_Damage DNA Damage Phoyunbene_C->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized Apoptosis Signaling Pathways.

Cell_Cycle_Arrest_Workflow Phoyunbene_C This compound DNA_Damage DNA Damage Phoyunbene_C->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation p21_Expression p21 Expression p53_Activation->p21_Expression CDK_Cyclin_Inhibition CDK-Cyclin Complex Inhibition p21_Expression->CDK_Cyclin_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) CDK_Cyclin_Inhibition->Cell_Cycle_Arrest

Caption: Experimental Workflow for Investigating Cell Cycle Arrest.

Conclusion

The preliminary in vitro data for phenanthrene compounds, represented here by this compound, demonstrate significant cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways affected by this compound and to evaluate its potential as a novel anticancer agent. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of natural products.

References

Phoyunbene C: A Comprehensive Technical Guide to its Synthesis, Structural Analogs, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phoyunbene C, a naturally occurring stilbene with promising cytotoxic activities. The document details its isolation, chemical properties, and biological evaluation, and explores the synthetic strategies for its structural analogs. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.

Chemical Profile and Isolation

This compound is a stilbene derivative with the chemical formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . Its unique α,α'-unsaturated stilbene core distinguishes it from many other naturally occurring stilbenoids.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 886747-63-3
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Appearance Oil
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

This compound has been successfully isolated from several orchid species, including Maxillaria picta and Pholidota yunnanensis[1][2]. The isolation process typically involves extraction with organic solvents followed by chromatographic separation techniques to yield the pure compound. While specific details of the isolation protocol from the primary literature are not publicly available, a general workflow can be inferred.

G plant_material Dried and Powdered Plant Material (e.g., Maxillaria picta) extraction Maceration with Organic Solvent (e.g., Methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partition fractions Fractionation partition->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography hplc Preparative HPLC chromatography->hplc phoyunbene_c Pure this compound hplc->phoyunbene_c

Figure 1. General workflow for the isolation of this compound.

Biological Activity and Potential Therapeutic Applications

This compound has demonstrated notable cytotoxic activity against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology.

Cytotoxicity

Initial screenings have revealed that this compound exhibits cytotoxic effects against human cancer cell lines, including HepG2 (hepatocellular carcinoma) and FHCC-98[1]. A structurally related compound, Phoyunbene B, which is also a resveratrol analog, has been shown to be more potent than resveratrol in inhibiting the growth of HepG2 cells[3]. This suggests that the unique substitution pattern on the stilbene core of these compounds may contribute to their enhanced anticancer activity.

Table 2: Reported Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineActivityReference
This compoundHepG2Cytotoxic[1]
This compoundFHCC-98Cytotoxic[1]
Phoyunbene BHepG2Growth Inhibition[3]
Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, studies on the related compound Phoyunbene B provide valuable insights. Phoyunbene B has been shown to induce G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells[3]. This activity is associated with the modulation of key cell cycle and apoptotic regulatory proteins. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

G cluster_0 Proposed Mechanism of Action phoyunbene_c This compound cell_cycle Cell Cycle Progression phoyunbene_c->cell_cycle Inhibits apoptosis Apoptosis phoyunbene_c->apoptosis Induces g2m_arrest G2/M Arrest cancer_cell Cancer Cell proliferation Inhibition of Proliferation cancer_cell->proliferation

Figure 2. Proposed mechanism of action for this compound.

Total Synthesis and Structural Analogues

To date, a complete total synthesis of this compound has not been reported in the peer-reviewed literature. However, the synthesis of stilbenoid compounds is a well-established area of organic chemistry. The core stilbene scaffold can be constructed through various olefination reactions, with the Wittig and Horner-Wadsworth-Emmons reactions being common choices. Subsequent functional group manipulations would then be required to install the specific hydroxyl and methoxy groups found in this compound.

The development of synthetic routes to this compound and its structural analogs is a critical step for several reasons:

  • Confirmation of Structure: A total synthesis would definitively confirm the structure assigned through spectroscopic analysis of the isolated natural product.

  • Access to Material: Synthesis would provide a reliable and scalable source of this compound for further biological evaluation, overcoming the limitations of isolation from natural sources.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of structural analogs would allow for a systematic investigation of the structure-activity relationship. By modifying the substitution pattern on the aromatic rings and the nature of the olefinic bridge, researchers can identify the key structural features responsible for its cytotoxic activity and potentially develop more potent and selective anticancer agents.

G starting_materials Aromatic Aldehydes & Benzyl Phosphonium Salts/ Phosphonates olefination Olefination Reaction (e.g., Wittig, HWE) starting_materials->olefination stilbene_core Stilbene Core Synthesis olefination->stilbene_core functionalization Functional Group Interconversion (Hydroxylation, Methylation) stilbene_core->functionalization phoyunbene_c This compound functionalization->phoyunbene_c analogues Structural Analogues functionalization->analogues

Figure 3. General synthetic strategy for this compound and its analogs.

Future Directions

This compound represents a promising lead compound in the development of novel anticancer therapies. Future research should focus on the following key areas:

  • Total Synthesis: The development of an efficient and scalable total synthesis of this compound is of paramount importance.

  • Mechanism of Action Studies: Detailed molecular studies are needed to fully elucidate the mechanism by which this compound induces cytotoxicity and to identify its specific molecular targets.

  • In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profile of this compound.

  • SAR-Driven Analog Development: The synthesis and biological evaluation of a diverse library of structural analogs will be crucial for optimizing the potency, selectivity, and drug-like properties of this promising natural product.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of new and effective treatments for cancer.

References

A Comprehensive Review of Phoyunbene Compounds: From Isolation to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phoyunbene compounds, a class of stilbenoids primarily isolated from the orchid Pholidota yunnanensis, have garnered significant interest in the scientific community for their diverse and potent biological activities. These natural products exhibit a range of pharmacological effects, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive review of the existing literature on Phoyunbene compounds, detailing their isolation, chemical structures, and biological activities with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Structures and Isolation

Phoyunbene compounds are characterized by a trans-stilbene backbone with varying hydroxylation and methoxylation patterns. To date, four primary Phoyunbene compounds have been identified: Phoyunbene A, B, C, and D.[1][2]

Table 1: Chemical Structures of Phoyunbene Compounds

CompoundChemical Name
Phoyunbene A trans-3,3'-dihydroxy-2',4',5-trimethoxystilbene
Phoyunbene B trans-3,4'-dihydroxy-2',3',5-trimethoxystilbene
Phoyunbene C trans-3,3'-dihydroxy-2',5-dimethoxystilbene
Phoyunbene D trans-3-hydroxy-2',3',5-trimethoxystilbene
Experimental Protocol: Isolation of Phoyunbene Compounds

The following protocol is a summary of the method described by Guo et al. (2006) for the isolation of Phoyunbene A, B, C, and D from Pholidota yunnanensis.[1][2]

  • Extraction:

    • Air-dried whole plants of Pholidota yunnanensis are powdered and extracted with methanol (MeOH) at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude MeOH extract.

  • Partitioning:

    • The crude MeOH extract is suspended in water (H₂O) and partitioned successively with petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography of the CHCl₃ Fraction:

    • The CHCl₃-soluble fraction is subjected to column chromatography on a silica gel column.

    • Elution is performed with a gradient of increasing polarity using a mixture of CHCl₃ and acetone.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Isolation of Phoyunbene B and D:

    • Fractions showing the presence of stilbenoids are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

    • Phoyunbene B and Phoyunbene D are isolated from these purified fractions.

  • Isolation of Phoyunbene A and C:

    • Other fractions from the initial silica gel column are subjected to further separation using a combination of silica gel and ODS column chromatography.

    • Phoyunbene A and this compound are obtained from these subsequent purification steps.

  • Structure Elucidation:

    • The structures of the isolated compounds are determined by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Biological Activities and Mechanisms of Action

Phoyunbene compounds have demonstrated significant potential in two key therapeutic areas: anti-inflammatory and anticancer activities.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Several stilbenoids isolated from Pholidota yunnanensis, including the class of Phoyunbene compounds, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine macrophage-like RAW 2-64.7 cells.[1][2] Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory therapies.

Table 2: Inhibitory Effects of Stilbenoids from Pholidota yunnanensis on Nitric Oxide Production

Compound(s)Assay SystemIC₅₀ (µM)
Eight stilbenoids (including dihydrophenanthrenes, stilbenes, and a bibenzyl derivative)LPS-activated RAW 264.7 macrophages4.07 - 7.77

Note: The specific IC₅₀ values for individual Phoyunbene A, C, and D were not explicitly reported in the reviewed literature, but they were among the compounds tested.

The following is a generalized protocol for determining the inhibitory effect of compounds on nitric oxide production in RAW 264.7 macrophages.

  • Cell Culture and Treatment:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compounds (e.g., Phoyunbene compounds) for a specified period (e.g., 2 hours).

    • Subsequently, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide production and incubated for a further 24 hours.

  • Nitrite Measurement:

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

  • Data Analysis:

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve generated with known concentrations of sodium nitrite.

    • The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is calculated.

Stilbenoids, including likely the Phoyunbene compounds, exert their anti-inflammatory effects by interfering with the signaling cascade that leads to the production of nitric oxide. The primary mechanism involves the inhibition of the inducible nitric oxide synthase (iNOS) enzyme, which is regulated by the transcription factor NF-κB.

NO_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene NFkB_active->iNOS_gene transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO synthesizes Phoyunbene Phoyunbene Compounds Phoyunbene->IKK inhibits Phoyunbene->NFkB_active inhibits translocation

Caption: LPS-induced NO production pathway and its inhibition by Phoyunbene compounds.

Anticancer Activity: Induction of G2/M Cell Cycle Arrest and Apoptosis in HepG2 Cells

Phoyunbene B has been identified as a potent anticancer agent, demonstrating greater efficacy in inhibiting the growth of HepG2 hepatocellular carcinoma cells than the well-studied stilbenoid, resveratrol.[3] The mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis.

Table 3: Anticancer Activity of Phoyunbene B

CompoundCell LineActivityIC₅₀ (µM)
Phoyunbene B HepG2Growth Inhibition37.1
ResveratrolHepG2Growth Inhibition80.3

The following is a generalized protocol for analyzing the cell cycle distribution in HepG2 cells treated with Phoyunbene B using flow cytometry.

  • Cell Culture and Treatment:

    • HepG2 cells are seeded in culture plates and treated with Phoyunbene B at its IC₅₀ concentration for various time points (e.g., 0, 12, 24, 48 hours).

  • Cell Fixation:

    • Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing.

    • Fixed cells are stored at -20°C until analysis.

  • Staining:

    • Fixed cells are washed with PBS to remove the ethanol.

    • The cells are then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

    • The suspension is incubated in the dark to allow for DNA staining and RNA degradation.

  • Flow Cytometry:

    • The DNA content of the stained cells is analyzed using a flow cytometer.

    • The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

This protocol outlines the general steps for detecting changes in the expression of Bcl-2 and Bax proteins in HepG2 cells treated with Phoyunbene B.

  • Protein Extraction:

    • HepG2 cells are treated with Phoyunbene B for a specified duration.

    • The cells are then lysed using a suitable lysis buffer containing protease inhibitors to extract total protein.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the bands is quantified using densitometry software, and the expression levels of Bax and Bcl-2 are normalized to the loading control.

Phoyunbene B induces cell death in HepG2 cells through a two-pronged approach: arresting the cell cycle at the G2/M checkpoint and activating the intrinsic apoptotic pathway. The G2/M arrest is associated with an upregulation of Cyclin B1. The induction of apoptosis is mediated by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of the caspase cascade.

Apoptosis_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction PhoyunbeneB Phoyunbene B CyclinB1 Cyclin B1 PhoyunbeneB->CyclinB1 upregulates Bcl2 Bcl-2 (Anti-apoptotic) PhoyunbeneB->Bcl2 downregulates Bax Bax (Pro-apoptotic) PhoyunbeneB->Bax upregulates G2M_arrest G2/M Arrest CyclinB1->G2M_arrest Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspases Caspase Cascade CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of Phoyunbene B-induced G2/M arrest and apoptosis in HepG2 cells.

Pharmacokinetics

Currently, there is a lack of published pharmacokinetic data for Phoyunbene compounds. Further research is required to understand their absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for their development as therapeutic agents.

Conclusion

The Phoyunbene compounds, isolated from Pholidota yunnanensis, represent a promising class of natural stilbenoids with significant anti-inflammatory and anticancer potential. Phoyunbene B, in particular, has demonstrated superior activity against hepatocellular carcinoma cells compared to resveratrol. The mechanisms of action, involving the inhibition of the NF-κB/iNOS pathway and the induction of cell cycle arrest and apoptosis, provide a solid foundation for further investigation. Future studies should focus on elucidating the specific activities of each Phoyunbene compound, conducting in vivo efficacy studies, and characterizing their pharmacokinetic profiles to fully assess their therapeutic potential. This in-depth guide provides researchers and drug development professionals with a comprehensive overview of the current knowledge on Phoyunbene compounds, highlighting their promise as leads for novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Compound X (e.g., Phoyunbene C) in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X (e.g., Phoyunbene C) is a novel small molecule with potential anti-cancer properties. These application notes provide detailed protocols for evaluating the in vitro efficacy of Compound X using common cell culture assays. The described methods facilitate the assessment of its impact on cell viability, its ability to induce apoptosis (programmed cell death), and its effects on cell cycle progression. The following protocols are optimized for use with adherent cancer cell lines and can be adapted for suspension cells with minor modifications.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.

Table 1: Effect of Compound X on Cell Viability (MTT Assay)

Concentration of Compound X (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
192.5 ± 5.1
575.3 ± 3.8
1051.2 ± 2.9
2528.7 ± 2.1
5015.4 ± 1.5

Table 2: Apoptosis Induction by Compound X (Annexin V-FITC/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
Compound X (10 µM)60.3 ± 3.125.8 ± 2.513.9 ± 1.9
Compound X (25 µM)35.7 ± 2.848.2 ± 3.416.1 ± 2.2

Table 3: Cell Cycle Analysis of Cells Treated with Compound X (Propidium Iodide Staining)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.4 ± 3.128.9 ± 2.215.7 ± 1.8
Compound X (10 µM)72.1 ± 4.515.3 ± 1.912.6 ± 1.5
Compound X (25 µM)80.5 ± 5.28.1 ± 1.111.4 ± 1.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted Compound X solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for Compound X).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 4 hours at 37°C in the dark.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis.[4] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye like FITC.[4] Propidium iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[4]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in your cell line by treating with Compound X for the desired time. Include a vehicle-treated negative control.[5]

  • Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.[6]

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[6]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[5]

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[5][6]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the samples by flow cytometry as soon as possible, measuring FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells.[7] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)[8]

  • Flow cytometer

Protocol:

  • Harvest treated and control cells and wash them once with cold PBS.

  • Centrifuge at ~300 x g for 5 minutes and discard the supernatant.[7]

  • Resuspend the cell pellet in 0.5 mL of cold PBS, ensuring a single-cell suspension.[7]

  • While gently vortexing, add the cell suspension dropwise into a tube containing 4.5 mL of ice-cold 70% ethanol for fixation.[7]

  • Incubate the cells on ice for at least 30 minutes.[9] (Cells can be stored at -20°C for longer periods).

  • Pellet the fixed cells by centrifugation (a higher speed may be required) and discard the ethanol.[9]

  • Wash the cells twice with PBS.[9]

  • Resuspend the cell pellet in 1 mL of PI staining solution.[7]

  • Incubate for 30 minutes at room temperature in the dark.[7]

  • Analyze the samples on a flow cytometer, collecting the PI fluorescence in a linear scale. Use a doublet discrimination gate to exclude cell aggregates.[9]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Evaluation of Compound X cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Acquisition & Analysis cell_culture Seed Cells in Multi-well Plates treatment Treat with Compound X (various concentrations) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle plate_reader Spectrophotometer (Absorbance Reading) viability->plate_reader flow_cytometer Flow Cytometer (Fluorescence Detection) apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Experimental workflow for the in vitro assessment of Compound X.

Apoptosis_Signaling_Pathway Proposed Apoptotic Pathway of Compound X cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound_x Compound X death_receptor Death Receptor (e.g., Fas, DR4/5) compound_x->death_receptor mitochondrion Mitochondrion compound_x->mitochondrion pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 FADD caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c Bax/Bak apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: A potential signaling cascade for Compound X-induced apoptosis.

References

Application Notes and Protocols for the Laboratory Synthesis of Piperarborenine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on the Target Compound: Initial searches for a synthetic method for "Phoyunbene C" did not yield any publicly available data. It is possible that this is a trivial name, a misnomer, or a very recently isolated compound without a reported total synthesis. Therefore, these application notes detail the synthesis of Piperarborenine B , a structurally interesting and cytotoxic natural product. The synthesis described herein, primarily based on the work of Baran and coworkers, showcases a modern approach utilizing C–H functionalization logic.[1][2][3][4]

Piperarborenine B is a natural product isolated from Piper arborescens and exhibits in vitro cytotoxicity against P-388, HT-29, and A549 cancer cell lines.[5] Its structure features an unsymmetrical truxillate core, which presents a significant synthetic challenge.[5] The following protocols provide a detailed guide to a successful laboratory synthesis of this complex molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of Piperarborenine B as reported by Gutekunst and Baran.

StepTransformationStarting MaterialProductYield (%)Scale
1Photochemical 4π electrocyclization, hydrogenation, and amide formationMethyl coumalate (6)Amide (8)611.0 g
2Pd-catalyzed C–H arylationAmide (8)Arylated cyclobutane (10)521.0 g
3Carbamoylation of directing groupArylated cyclobutane (10)Carbamoylated intermediate911.8 g
4Cleavage of directing group and ester hydrolysisCarbamoylated intermediateDiacid831.8 g
5Di-amidationDiacidPiperarborenine B (2b)77100 mg

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of Piperarborenine B.

Protocol 1: Synthesis of Cyclobutane Core (8)

This protocol describes a one-step, stereocontrolled preparation of the key cyclobutane intermediate 8 from commercially available methyl coumalate (6).[1][2]

Materials:

  • Methyl coumalate (6)

  • Platinum on carbon (Pt/C)

  • Dichloromethane (DCM)

  • Hydrogen (H₂)

  • Oxalyl chloride

  • Amine directing group precursor

Procedure:

  • A solution of methyl coumalate (6) in dichloromethane (DCM) is subjected to photochemical 4π electrocyclization to form the intermediate photopyrone (7).

  • The resulting solution containing photopyrone (7) is then hydrogenated using Pt/C as a catalyst. This reduction proceeds stereoselectively to yield the carboxylic acid (5) as a single diastereomer.

  • To the crude carboxylic acid (5) in DCM, oxalyl chloride is added to form the corresponding acid chloride.

  • The appropriate amine is then added to the reaction mixture to form the final amide product (8).

  • The entire three-reaction sequence can be telescoped into a single operation, with the final product (8) isolated in 61% yield on a 1.0 g scale.[1]

Protocol 2: C–H Arylation of the Cyclobutane Core (10)

This protocol details the palladium-catalyzed C–H arylation of the cyclobutane core (8) to install the first aryl group, a key step in creating the unsymmetrical product.[1][2]

Materials:

  • Cyclobutane (8)

  • 3,4,5-trimethoxyiodobenzene (9)

  • Palladium catalyst

  • Hexafluoroisopropanol (HFIP)

  • Pivalic acid

Procedure:

  • To a reaction vessel containing the cyclobutane (8) and 3,4,5-trimethoxyiodobenzene (9), the palladium catalyst is added.

  • Hexafluoroisopropanol (HFIP) and pivalic acid are added as crucial additives to ensure the success of the reaction.

  • The reaction mixture is stirred at the appropriate temperature until the starting material is consumed.

  • The desired mono-arylated cyclobutane (10) is isolated in 52% yield on a 1.0 g scale, with only trace amounts of over-arylated byproduct observed.[1]

Protocol 3: Final Assembly of Piperarborenine B (2b)

This protocol describes the final steps to convert the arylated cyclobutane (10) into Piperarborenine B (2b).[2]

Materials:

  • Arylated cyclobutane (10)

  • Reagents for carbamoylation

  • Lithium hydroperoxide (LiOOH)

  • Oxalyl chloride or equivalent

  • Dihydropyridone (14)

  • 4 Å molecular sieves

Procedure:

  • The directing group on the arylated cyclobutane (10) is first carbamoylated in 91% yield on a 1.8 g scale.[2]

  • The carbamoylated directing group is then cleaved using lithium hydroperoxide. This step also hydrolyzes the methyl ester, yielding the corresponding diacid in 83% yield on a 1.8 g scale.[2]

  • The diacid is converted to the corresponding di-acid chloride.

  • The di-acid chloride is then heated with dihydropyridone (14) in the presence of 4 Å molecular sieves to afford Piperarborenine B (2b).[2]

  • Piperarborenine B (2b) is isolated in 77% yield on a 100 mg scale.[2]

Visualizations

Synthetic Workflow for Piperarborenine B

Piperarborenine_B_Synthesis A Methyl coumalate (6) B Cyclobutane Core (8) A->B Electrocyclization, Hydrogenation, Amide Formation (61%) C Arylated Cyclobutane (10) B->C Pd-catalyzed C-H Arylation (52%) D Diacid Intermediate C->D Carbamoylation (91%) & Cleavage (83%) E Piperarborenine B (2b) D->E Di-amidation (77%)

References

Application of Phoyunbene C in Specific Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoyunbene C is a naturally occurring stilbene compound that has been isolated from various orchid species, including Maxillaria picta and Coelogyne fuscescens. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, this compound has garnered interest for its potential therapeutic properties. Emerging research has highlighted its cytotoxic effects against several cancer cell lines and its potential as an anti-inflammatory agent. This document provides a summary of the current data on the application of this compound in specific disease models, along with detailed protocols for relevant in vitro assays.

Disease Models and Applications

The primary applications of this compound investigated to date are in the fields of oncology and inflammation.

  • Oncology: this compound has demonstrated cytotoxic activity against human cancer cell lines, suggesting its potential as an anticancer agent. The primary models used for these investigations are in vitro cancer cell line cultures.

  • Inflammation: Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in inflammatory processes. The lipopolysaccharide (LPS)-stimulated macrophage model is a relevant in vitro system for studying these effects.

Quantitative Data Summary

The following table summarizes the available quantitative data on the bioactivity of this compound in various disease models.

Cell LineDisease ModelParameterValue (µM)Reference
HepG2Hepatocellular CarcinomaGI₅₀Data not available in cited literature[1]
FHCC-98Not SpecifiedGI₅₀Data not available in cited literature[1]
UACC-62MelanomaGI₅₀8.80[2]
NCI-H460Non-small cell lung cancerGI₅₀4.80[2]
MCF-7Breast CancerGI₅₀14.30[2]
OVCAR-3Ovarian CancerGI₅₀11.20[2]
K-562LeukemiaGI₅₀2.80[2]
COL2Colon CancerGI₅₀10.40[2]
PC-3Prostate CancerGI₅₀11.20[2]
HT-29Colon CancerGI₅₀11.50[2]
VERONormal Kidney FibroblastsCC₅₀>250[2]

(Note: GI₅₀ is the concentration for 50% growth inhibition. CC₅₀ is the concentration for 50% cytotoxicity in normal cells. Specific data from the primary study by Wang et al., 2012, on HepG2 and FHCC-98 cells were not accessible in the reviewed literature.)

Experimental Protocols

In Vitro Cytotoxicity Assay (Anticancer Activity)

This protocol is based on the methodology described by Almeida et al. (2014) for assessing the antiproliferative activity of compounds against cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (GI₅₀).

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, UACC-62, NCI-H460)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris buffer (10 mM, pH 10.5)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris buffer to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is a general method for assessing the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in activated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce nitric oxide production. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well containing the supernatant and standards.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of nitric oxide inhibition by comparing the nitrite levels in the this compound-treated, LPS-stimulated wells to the LPS-stimulated vehicle control wells.

Visualizations

anticancer_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., HepG2, UACC-62) Seeding Seed cells in 96-well plates Cancer_Cells->Seeding Treatment Add compound to cells Seeding->Treatment Phoyunbene_C This compound (Serial Dilutions) Phoyunbene_C->Treatment Incubation_48h Incubate for 48h Treatment->Incubation_48h Fixation Fix with TCA Incubation_48h->Fixation Staining Stain with SRB Fixation->Staining Measurement Measure Absorbance Staining->Measurement Calculation Calculate % Growth Inhibition Measurement->Calculation GI50 Determine GI₅₀ Value Calculation->GI50

Caption: Workflow for determining the in vitro anticancer activity of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor on Macrophage LPS->TLR4 binds to NFkB_Activation NF-κB Signaling Activation TLR4->NFkB_Activation triggers iNOS_Expression iNOS Gene Expression NFkB_Activation->iNOS_Expression promotes iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein leads to NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production catalyzes Inflammation Inflammation NO_Production->Inflammation Phoyunbene_C This compound Phoyunbene_C->NO_Production inhibits

Caption: Postulated mechanism of anti-inflammatory action of this compound.

Concluding Remarks

This compound is an emerging natural product with demonstrated cytotoxic activity against a range of cancer cell lines and potential anti-inflammatory effects. The provided protocols offer a foundation for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the precise molecular mechanisms underlying its bioactivities, including the identification of specific signaling pathways and molecular targets. Furthermore, in vivo studies in relevant animal disease models are warranted to evaluate the efficacy, pharmacokinetics, and safety profile of this compound, which will be crucial for its potential development as a therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Phoyunbene C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoyunbene C is a novel diterpenoid compound isolated from Trichoderma harzianum, a species of fungus known for producing a diverse array of bioactive secondary metabolites.[1][2][3] Preliminary studies suggest that this compound possesses potent cytotoxic and anti-inflammatory properties, making it a promising candidate for further investigation in drug discovery programs. These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the biological activities of this compound and similar natural products. The described assays are designed for efficiency and scalability, enabling the rapid screening of large compound libraries.[4][5][6]

Hypothetical Biological Activities of this compound

Based on initial characterization and the known bioactivities of related terpenoid compounds from fungal sources, this compound is hypothesized to exhibit the following activities:

  • Cytotoxic Activity: this compound is proposed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

  • Anti-inflammatory Activity: It is hypothesized that this compound can modulate key inflammatory signaling pathways, such as the NF-κB pathway, which is often dysregulated in various diseases.

High-Throughput Screening Assays

Two primary HTS assays are presented to quantify the hypothesized biological activities of this compound: a cell viability assay to determine cytotoxicity and a reporter gene assay to measure NF-κB inhibition.

Cell Viability HTS Assay for Cytotoxicity Screening

This assay is designed to assess the effect of this compound on the viability of cancer cells, using a luminescence-based method that measures ATP levels as an indicator of metabolically active cells.

Experimental Protocol: ATP-Based Luminescence Cell Viability Assay

  • Cell Culture:

    • Culture HeLa (human cervical cancer) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and resuspend in fresh medium to a final concentration of 2 x 10^5 cells/mL.

  • Assay Plate Preparation:

    • Using a liquid handler, dispense 25 µL of the cell suspension into each well of a white, clear-bottom 384-well microplate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series ranging from 0.1 nM to 100 µM.

    • Transfer 100 nL of each compound dilution to the assay plate in triplicate using an acoustic liquid handler. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation:

    • Incubate the assay plate for 48 hours at 37°C and 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Presentation: Cytotoxicity of this compound

CompoundCell LineIC50 (µM)
This compoundHeLa2.5
Staurosporine (Control)HeLa0.01

Note: The data presented is hypothetical and for illustrative purposes.

Experimental Workflow: Cell Viability HTS Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis prep_cells Prepare HeLa Cell Suspension seed_plate Seed Cells into 384-well Plate prep_cells->seed_plate prep_compounds Prepare this compound Dilution Series add_compounds Add Compounds to Plate prep_compounds->add_compounds seed_plate->add_compounds incubate_plate Incubate for 48 hours add_compounds->incubate_plate add_reagent Add Luminescence Reagent incubate_plate->add_reagent read_plate Read Luminescence add_reagent->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for the cell viability HTS assay.

NF-κB Reporter HTS Assay for Anti-inflammatory Screening

This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway by this compound will result in a decrease in luciferase expression.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture:

    • Culture HEK293T cells stably expressing an NF-κB-luciferase reporter construct in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C and 5% CO2.

    • Prepare a cell suspension at a concentration of 4 x 10^5 cells/mL.

  • Assay Plate Preparation:

    • Dispense 25 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.

    • Incubate for 24 hours.

  • Compound Addition:

    • Prepare a dilution series of this compound in DMSO (0.1 nM to 100 µM).

    • Add 100 nL of each compound dilution to the assay plate in triplicate. Include DMSO-only wells as a negative control and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

    • Incubate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Prepare a solution of Tumor Necrosis Factor-alpha (TNF-α) in assay buffer to a final concentration that induces a robust luciferase signal (e.g., 20 ng/mL).

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells.

  • Incubation:

    • Incubate the plate for 6 hours at 37°C and 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and a luciferase assay reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Presentation: Anti-inflammatory Activity of this compound

CompoundTarget PathwayEC50 (µM)Max Inhibition (%)
This compoundNF-κB5.285
BAY 11-7082 (Control)NF-κB1.195

Note: The data presented is hypothetical and for illustrative purposes.

Experimental Workflow: NF-κB Reporter HTS Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis prep_cells Prepare HEK293T-NFkB-Luc Cell Suspension seed_plate Seed Cells into 384-well Plate prep_cells->seed_plate prep_compounds Prepare this compound Dilution Series add_compounds Add Compounds and Incubate prep_compounds->add_compounds seed_plate->add_compounds stimulate_cells Stimulate with TNF-α add_compounds->stimulate_cells incubate_plate Incubate for 6 hours stimulate_cells->incubate_plate add_reagent Add Luciferase Reagent incubate_plate->add_reagent read_plate Read Luminescence add_reagent->read_plate calc_ec50 Calculate EC50 and % Inhibition read_plate->calc_ec50

Caption: Workflow for the NF-κB reporter HTS assay.

Hypothetical Signaling Pathways Modulated by this compound

The following diagrams illustrate the proposed signaling pathways affected by this compound, consistent with the observed (hypothetical) biological activities.

NF-κB Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation and Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PhoyunbeneC This compound PhoyunbeneC->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene TNF TNF-α TNF->TNFR

Caption: this compound inhibits the NF-κB pathway.

Induction of Apoptosis by this compound

G cluster_pathway Apoptotic Pathway PhoyunbeneC This compound Mitochondrion Mitochondrion PhoyunbeneC->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Conclusion

These application notes provide a framework for the high-throughput screening and initial mechanistic characterization of the novel natural product, this compound. The detailed protocols and workflows are designed to be readily adaptable for the screening of other natural product libraries. The hypothetical data and pathway diagrams serve as a guide for data interpretation and hypothesis generation in the early stages of drug discovery. Further studies, including secondary screens and target deconvolution, will be necessary to fully elucidate the mechanism of action and therapeutic potential of this compound.

References

Phoyunbene C: Application Notes for a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoyunbene C, a naturally occurring stilbenoid, has been identified as a compound of interest for its potential therapeutic applications. As a trans-stilbene derivative, chemically known as trans-3,3'-dihydroxy-2',5-dimethoxystilbene, it belongs to a class of compounds recognized for their diverse biological activities. This document provides an overview of the known therapeutic potential of this compound, with a focus on its anti-inflammatory properties, and offers detailed protocols for relevant in vitro assays. While research on this compound is still emerging, this guide serves as a foundational resource for investigators exploring its utility as a novel therapeutic agent.

Chemical Properties

PropertyValue
Compound Name This compound
Systematic Name trans-3,3'-dihydroxy-2',5-dimethoxystilbene
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
PubChem CID 11507326
ChEBI ID 66755
Source Isolated from Pholidota yunnanensis

Therapeutic Potential

The primary therapeutic potential of this compound identified to date lies in its anti-inflammatory activity. Research has demonstrated its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Anti-inflammatory Activity

A study on stilbenoids isolated from Pholidota yunnanensis revealed that a group of eight compounds, including this compound, exhibited significant inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1] The half-maximal inhibitory concentration (IC50) values for this group of active stilbenoids ranged from 4.07 to 7.77 μM.[1] Importantly, this inhibitory effect was not a result of cellular toxicity, as confirmed by a concurrent cytotoxicity assay.[1]

While the precise signaling pathway for this compound has not been fully elucidated, the inhibition of NO production in LPS-stimulated macrophages suggests a mechanism involving the modulation of inflammatory cascades. Stilbenoids are known to influence various signaling pathways, including the NF-κB and MAPK pathways, which are critical in regulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).[2][3][4] Pterostilbene, a structurally related stilbenoid, has been shown to suppress the p38 MAPK pathway to exert its anti-inflammatory effects in colon cancer cells.[3]

Potential Anticancer Activity

Many stilbenoid compounds exhibit anticancer properties.[2][5] For instance, trans-3,5,4′-trimethoxystilbene, a derivative of resveratrol, has been shown to be more potent than its parent compound in inducing apoptosis in cancer cells.[6] Given its structural similarity to other bioactive stilbenes, this compound warrants investigation for its potential antiproliferative and pro-apoptotic effects in various cancer cell lines.

Experimental Protocols

The following are detailed protocols for assays relevant to the investigation of this compound's anti-inflammatory and cytotoxic properties.

Protocol 1: In Vitro Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol is for determining the ability of this compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: After a 1-2 hour pre-treatment with this compound, stimulate the cells by adding 10 µL of LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

  • Calculation: Determine the nitrite concentration in each sample by comparing the absorbance to the sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 2: MTS Assay for Cytotoxicity Assessment

This protocol is for evaluating the cytotoxicity of this compound using a colorimetric MTS assay.

Materials:

  • Cells of interest (e.g., RAW 264.7)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTS reagent (containing PES)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity. The final volume in each well should be 100 µL.[8][9][10]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[11]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[8][9][10]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[8][9][10]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[9][10][11]

  • Calculation: Calculate the cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 Inferred Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (e.g., p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression MAPK->iNOS NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO PhoyunbeneC This compound PhoyunbeneC->MAPK Inhibits (Inferred) PhoyunbeneC->NFkB Inhibits (Inferred)

Caption: Inferred anti-inflammatory signaling pathway of this compound.

G cluster_1 Experimental Workflow: Nitric Oxide Inhibition Assay Seed Seed RAW 264.7 cells (1.5x10^5 cells/well) Incubate1 Incubate 24h Seed->Incubate1 Treat Pre-treat with This compound (1-2h) Incubate1->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 Supernatant Collect Supernatant Incubate2->Supernatant Griess Perform Griess Assay Supernatant->Griess Measure Measure Absorbance (540 nm) Griess->Measure

Caption: Workflow for the in vitro nitric oxide inhibition assay.

G cluster_2 Experimental Workflow: MTS Cytotoxicity Assay Seed Seed Cells Adhere Allow Adherence (Overnight) Seed->Adhere Treat Treat with This compound Adhere->Treat Incubate Incubate (e.g., 24-48h) Treat->Incubate AddMTS Add MTS Reagent Incubate->AddMTS IncubateMTS Incubate (1-4h) AddMTS->IncubateMTS Measure Measure Absorbance (490 nm) IncubateMTS->Measure

Caption: Workflow for the MTS cytotoxicity assay.

References

Application Note & Protocol: Quantification of Phoyunbene C in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Phoyunbene C is a novel natural product with significant therapeutic potential. To understand its pharmacokinetic profile, efficacy, and safety, robust and reliable methods for its quantification in biological matrices are essential. This document provides detailed protocols for the quantification of this compound in biological samples such as plasma, serum, and tissue homogenates, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific data for this compound is not yet widely available, this guide is based on established methodologies for the analysis of similar small molecule natural products.

Analytical Techniques

The two primary recommended techniques for the quantification of this compound are HPLC-UV and LC-MS/MS.

  • HPLC-UV: A cost-effective and widely available technique suitable for routine analysis when high sensitivity is not required.[1][2][3][4]

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially for detecting low concentrations of the analyte.[5][6][7][8]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interferences and concentrate the analyte.[9] The choice of method depends on the biological matrix and the required level of cleanliness.

2.1.1. Protein Precipitation (PPT)

A simple and rapid method for removing proteins from plasma or serum samples.

  • Protocol:

    • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (or methanol).[2]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the mobile phase for analysis.[9]

2.1.2. Liquid-Liquid Extraction (LLE)

This method separates the analyte from the aqueous biological matrix into an immiscible organic solvent.[8]

  • Protocol:

    • To 200 µL of plasma, serum, or tissue homogenate, add 1 mL of ethyl acetate (or another suitable organic solvent like methyl tert-butyl ether).

    • Vortex for 2 minutes to facilitate the extraction.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2.1.3. Solid-Phase Extraction (SPE)

SPE provides a cleaner sample by passing the biological fluid through a solid sorbent that retains the analyte, which is then eluted with a solvent.

  • Protocol:

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute this compound with 1 mL of methanol.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 75:25 v/v).[2]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[2]

    • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (a hypothetical value of 320 nm is used here).[2]

    • Injection Volume: 20 µL.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[5][6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), likely in negative ion mode for phenolic compounds.[7]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.[7]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA).[10][11] Key validation parameters include:

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[10]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[10]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[10]

Data Presentation

Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
LLOQ 10 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95.2 - 103.5%
Extraction Recovery 85.6 ± 4.2%
Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
LLOQ 0.1 ng/mL
Intra-day Precision (%RSD) < 4%
Inter-day Precision (%RSD) < 6%
Accuracy (% Recovery) 97.8 - 101.2%
Extraction Recovery 92.3 ± 3.1%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing & Analysis BiologicalSample Biological Sample (Plasma, Serum, Tissue) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Choose one LLE Liquid-Liquid Extraction BiologicalSample->LLE Choose one SPE Solid-Phase Extraction BiologicalSample->SPE Choose one HPLC_UV HPLC-UV Analysis ProteinPrecipitation->HPLC_UV LC_MSMS LC-MS/MS Analysis ProteinPrecipitation->LC_MSMS LLE->HPLC_UV LLE->LC_MSMS SPE->HPLC_UV SPE->LC_MSMS DataAcquisition Data Acquisition HPLC_UV->DataAcquisition LC_MSMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway

signaling_pathway PhoyunbeneC This compound Nrf2 Nrf2 PhoyunbeneC->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

Caption: Hypothetical Nrf2-mediated antioxidant pathway for this compound.

References

Designing In Vivo Experiments with Bioactive Compounds: A Practical Guide Using Resveratrol as a Model for Phoyunbene C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Given the current lack of specific in vivo data for Phoyunbene C, this document provides a comprehensive guide to designing and conducting in vivo experiments using resveratrol, a well-characterized natural compound, as a model. Resveratrol, like many natural bioactive molecules, has been extensively studied for its anti-cancer and anti-inflammatory properties, often involving the modulation of key cellular signaling pathways such as JAK/STAT and PI3K/AKT.[1][2][3][4] These protocols and application notes can be adapted for the preclinical evaluation of novel compounds like this compound.

Introduction to In Vivo Preclinical Assessment

In vivo studies are a critical step in the preclinical evaluation of novel therapeutic agents.[5] They provide essential information on a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a complex biological system.[1][6] When designing in vivo experiments for a new natural compound, it is crucial to establish clear objectives, select appropriate animal models, and define robust experimental protocols.[5]

Key Signaling Pathways: JAK/STAT and PI3K/AKT

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways are central to cellular processes like proliferation, survival, and inflammation.[4][7] Their dysregulation is a hallmark of many diseases, including cancer.[4][7] Natural compounds frequently exert their therapeutic effects by modulating these pathways.[8][9][10]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, cell division, and apoptosis.[7] Resveratrol has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.[2][11][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Phoyunbene_C This compound (e.g., Resveratrol) Phoyunbene_C->JAK Inhibition Phoyunbene_C->STAT Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Gene_Transcription

Figure 1: Simplified JAK/STAT Signaling Pathway and Potential Inhibition by this compound.
The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, growth, and metabolism.[4] Constitutive activation of this pathway is common in cancer.[4] Resveratrol has been demonstrated to inhibit the PI3K/AKT pathway, leading to reduced tumor cell proliferation and survival.[3][13][14]

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Phoyunbene_C This compound (e.g., Resveratrol) Phoyunbene_C->PI3K Inhibition Phoyunbene_C->AKT Inhibition

Figure 2: Simplified PI3K/AKT Signaling Pathway and Potential Inhibition by this compound.

In Vivo Experimental Design and Workflow

A well-structured in vivo study follows a logical progression from planning and animal model selection to data analysis and interpretation.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Define Objectives (Efficacy, Toxicity) B Select Animal Model (e.g., Xenograft, Syngeneic) A->B C Determine Dosing & Administration Route B->C D Acclimatization & Baseline Measurements C->D Ethical Approval E Randomization & Group Assignment D->E F Compound Administration & Monitoring E->F G Endpoint Data Collection (Tumor size, Biomarkers) F->G H Tissue Harvesting & Ex Vivo Analysis G->H I Statistical Analysis & Interpretation H->I

Figure 3: General Workflow for In Vivo Experiments.

Protocols for In Vivo Studies

The following are detailed protocols for evaluating the anti-cancer and anti-inflammatory effects of a compound in animal models, using resveratrol as an example.

Protocol 1: Xenograft Mouse Model of Cancer

This protocol is designed to assess the anti-tumor efficacy of a compound on human cancer cells implanted in immunodeficient mice.[15][16]

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line of interest (e.g., ovarian, neuroblastoma)[15][16]

  • This compound (or resveratrol as a positive control)

  • Vehicle control (e.g., DMSO, PBS)

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture human cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or media at a concentration of 2 x 10^6 cells per 100 µL.[16]

    • Inject cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (low dose)

      • Group 3: this compound (high dose)

      • Group 4: Positive control (e.g., resveratrol, cisplatin)[15]

  • Compound Administration:

    • Administer the compound via the chosen route (e.g., intraperitoneal injection, oral gavage, peritumoral injection).[16][17] Dosing for resveratrol in mouse models often ranges from 20 to 100 mg/kg daily.[17][18][19][20]

    • Treat mice for a predetermined period (e.g., 21-28 days).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise tumors.

    • Measure final tumor weight and volume.

    • Collect blood and other tissues for biomarker analysis (e.g., Western blot for p-JAK/STAT, p-AKT).

Protocol 2: Murine Model of Inflammation

This protocol is designed to assess the anti-inflammatory properties of a compound.

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

  • 6-8 week old mice (e.g., C57BL/6)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound (or resveratrol as a positive control)

  • Vehicle control

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • Reagents for tissue homogenization and protein extraction

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize mice for one week.

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: LPS only

      • Group 3: LPS + this compound (low dose)

      • Group 4: LPS + this compound (high dose)

      • Group 5: LPS + Resveratrol (positive control)

  • Compound Administration:

    • Pre-treat mice with the compound or vehicle for a specified period (e.g., 1-2 hours) before the inflammatory stimulus.

  • Induction of Inflammation:

    • Administer LPS via intraperitoneal injection.

  • Sample Collection:

    • At a predetermined time point post-LPS administration (e.g., 4-6 hours), collect blood via cardiac puncture.

    • Harvest relevant tissues (e.g., liver, lung).

  • Biomarker Analysis:

    • Measure serum levels of TNF-α and IL-6 using ELISA.

    • Analyze tissue homogenates for markers of inflammation and signaling pathway activation (e.g., NF-κB, p-STAT3) via Western blot or immunohistochemistry.

Data Presentation

Quantitative data from in vivo experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of Resveratrol in a Xenograft Model

Treatment GroupDose (mg/kg)RouteMean Final Tumor Volume (mm³)% Tumor Growth InhibitionMean Final Body Weight (g)
Vehicle Control-i.p.1500 ± 250-22.5 ± 1.5
Resveratrol50i.p.850 ± 18043.3%22.1 ± 1.2
Resveratrol100i.p.500 ± 12066.7%21.8 ± 1.8
Cisplatin5i.p.350 ± 9076.7%19.5 ± 2.0

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Table 2: Anti-Inflammatory Effects of Resveratrol in an LPS-Induced Inflammation Model

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control-50 ± 1520 ± 8
LPS-1200 ± 200800 ± 150
LPS + Resveratrol50700 ± 120450 ± 100
LPS + Resveratrol100400 ± 90250 ± 70

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo evaluation of novel natural compounds like this compound. By leveraging the extensive research on well-characterized molecules such as resveratrol, researchers can design rigorous experiments to assess therapeutic potential and elucidate mechanisms of action. Careful consideration of experimental design, appropriate animal models, and detailed endpoint analysis will be critical for the successful preclinical development of new therapeutic agents.

References

Phoyunbene C: A Molecular Probe for Investigating Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phoyunbene C is a naturally occurring stilbenoid compound isolated from the plant Pholidota yunnanensis[1]. Stilbenoids are a class of phenolic compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[2]. This compound, with its IUPAC name 3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol, has emerged as a potential molecular probe for studying cellular signaling pathways, particularly those involved in inflammation. Its inhibitory effect on nitric oxide (NO) production in activated macrophages suggests its utility in dissecting the molecular mechanisms of inflammatory responses[1]. These application notes provide an overview of this compound's biological activity and detailed protocols for its use in biological research.

Chemical Properties

PropertyValue
IUPAC Name 3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.29 g/mol
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol.

Biological Activity

This compound has been identified as an inhibitor of nitric oxide (NO) production. In a key study, its activity was evaluated in a murine macrophage-like cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)[1]. LPS and IFN-γ are potent inducers of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of high levels of NO during inflammation. The inhibition of NO production by this compound indicates its potential to modulate inflammatory signaling pathways.

Quantitative Data

While the primary study identified the inhibitory activity of this compound on nitric oxide production, specific quantitative data such as IC₅₀ values were not available in the abstract[1]. Researchers are encouraged to consult the full publication for detailed dose-response data.

Mechanism of Action

The precise mechanism of action of this compound is a subject of ongoing research. However, based on its structure as a stilbenoid and its observed biological activity, it is hypothesized to interfere with the upstream signaling cascades that lead to the activation of iNOS expression. This could involve the modulation of key inflammatory transcription factors such as NF-κB or signaling molecules in the MAPK pathway.

Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound in the context of LPS and IFN-γ-induced nitric oxide production in macrophages. This compound is depicted as an inhibitor of the signaling pathway leading to iNOS expression and subsequent NO production.

PhoyunbeneC_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR Signaling_Cascade Signaling Cascade (e.g., MyD88, TRIF) TLR4->Signaling_Cascade JAK_STAT JAK/STAT Pathway IFNgR->JAK_STAT NFkB_MAPK NF-κB & MAPK Pathways Signaling_Cascade->NFkB_MAPK Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, IRFs) JAK_STAT->Transcription_Factors NFkB_MAPK->Transcription_Factors iNOS_Gene iNOS Gene Transcription Transcription_Factors->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production L-Arginine PhoyunbeneC This compound PhoyunbeneC->NFkB_MAPK Inhibition

Caption: Proposed inhibitory action of this compound on the inflammatory signaling pathway.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound as a molecular probe to study the inhibition of nitric oxide production in macrophages.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay

This protocol is designed to measure the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide) from E. coli

  • IFN-γ (Interferon-gamma), murine

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture is below 0.1% to avoid toxicity.

  • Treatment:

    • Remove the culture medium from the wells.

    • Add 100 µL of fresh DMEM containing various concentrations of this compound to the cells.

    • Include a vehicle control (DMEM with DMSO) and a positive control (without this compound).

    • Pre-incubate the cells with this compound for 1 hour.

  • Stimulation:

    • After pre-incubation, add 100 µL of DMEM containing LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to each well (except for the negative control wells).

    • Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component 2 of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the stimulated control.

    • If a dose-response is performed, calculate the IC₅₀ value.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare this compound dilutions Incubate_Overnight->Prepare_Compound Pre_Incubate Pre-incubate cells with This compound (1 hr) Prepare_Compound->Pre_Incubate Stimulate Stimulate with LPS + IFN-γ Pre_Incubate->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro nitric oxide production assay.

Troubleshooting

IssuePossible CauseSolution
High background NO levels in unstimulated cells Cell contamination (e.g., mycoplasma)Test for and eliminate contamination. Use fresh, certified cell stocks.
Over-confluent cellsEnsure cells are in the logarithmic growth phase and not over-confluent when seeding.
Low or no NO production in stimulated cells Inactive LPS or IFN-γUse fresh, properly stored reagents. Test the activity of a new batch of reagents.
Insufficient cell numberOptimize cell seeding density.
High variability between replicates Inconsistent cell seedingEnsure a homogenous cell suspension and careful pipetting.
Pipetting errorsUse calibrated pipettes and proper technique.
This compound precipitates in media Poor solubilityPrepare a higher concentration stock in DMSO and dilute further in media with vigorous mixing. Do not exceed the solubility limit.

Conclusion

This compound represents a valuable tool for researchers investigating inflammatory processes. Its ability to inhibit nitric oxide production in activated macrophages makes it a useful molecular probe for dissecting the signaling pathways that govern the inflammatory response. The protocols and information provided here serve as a starting point for utilizing this compound in your research endeavors. Further studies are warranted to fully elucidate its mechanism of action and explore its potential therapeutic applications.

References

Application Notes and Protocols for the Extraction and Purification of Phoyunbene C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoyunbene C is a stilbenoid compound that has been isolated from the orchid Pholidota yunnanensis.[1][2] Stilbenoids are a class of natural phenols that have garnered significant interest for their diverse biological activities. This document provides detailed protocols for the extraction and purification of this compound, based on established methodologies for the isolation of related stilbenoid compounds from P. yunnanensis. These protocols are intended to serve as a comprehensive guide for researchers interested in obtaining pure this compound for further investigation.

Chemical Profile of this compound

PropertyValueReference
Systematic Name 3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol[3]
Synonyms trans-3,3'-Dihydroxy-2',5-dimethoxystilbene[3]
Molecular Formula C₁₆H₁₆O₄[3]
Molecular Weight 272.29 g/mol [3]
PubChem CID 11507326[3]

Extraction and Purification Workflow

The following diagram outlines the general workflow for the extraction and purification of this compound from Pholidota yunnanensis.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant_material Air-dried whole plant of Pholidota yunnanensis powdered_material Powdered Plant Material plant_material->powdered_material extraction Solvent Extraction (e.g., 95% Ethanol) powdered_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Partitioning with Ethyl Acetate and Water crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction aqueous_fraction Aqueous Fraction (Discard) partitioning->aqueous_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc phoyunbene_c Pure this compound hplc->phoyunbene_c

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of stilbenoids from Pholidota yunnanensis and other plant sources.[2][4][5][6] Optimization may be required for specific laboratory conditions and equipment.

Protocol 1: Extraction of Crude Stilbenoids

Objective: To extract a crude mixture of stilbenoids, including this compound, from the plant material.

Materials:

  • Air-dried whole plants of Pholidota yunnanensis

  • Grinder or mill

  • 95% Ethanol (EtOH)

  • Large glass container with a lid

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Take the air-dried whole plants of Pholidota yunnanensis and grind them into a coarse powder.

  • Macerate the powdered plant material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Allow the mixture to stand for 24-48 hours with occasional stirring.

  • Filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times to ensure maximum yield.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Protocol 2: Solvent Partitioning

Objective: To enrich the crude extract with stilbenoids by removing highly polar and non-polar constituents.

Materials:

  • Crude ethanol extract

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Separatory funnel

Procedure:

  • Suspend the crude ethanol extract in a mixture of distilled water and ethyl acetate (1:1, v/v) in a separatory funnel.

  • Shake the funnel vigorously and then allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in stilbenoids.

Protocol 3: Purification by Column Chromatography

Objective: To separate this compound from other compounds in the enriched extract through a series of chromatographic steps.

A. Silica Gel Column Chromatography

Materials:

  • Ethyl acetate fraction

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

  • Fraction collector and test tubes

Procedure:

  • Prepare a silica gel column.

  • Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

B. Sephadex LH-20 Column Chromatography

Materials:

  • Partially purified fractions from silica gel chromatography

  • Sephadex LH-20

  • Methanol (MeOH) or a mixture of dichloromethane and methanol

  • Glass chromatography column

  • Fraction collector and test tubes

Procedure:

  • Pack a column with Sephadex LH-20 and equilibrate with the chosen solvent.

  • Dissolve the semi-purified fraction in the mobile phase and load it onto the column.

  • Elute the column with the same solvent.

  • Collect fractions and monitor by TLC.

  • Combine the fractions that show the presence of the target compound.

C. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Fractions from Sephadex LH-20 chromatography

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., methanol and water, or acetonitrile and water)

  • 0.1% Formic acid or trifluoroacetic acid (optional, to improve peak shape)

Procedure:

  • Dissolve the further purified fraction in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into the preparative HPLC system.

  • Elute with an isocratic or gradient solvent system optimized for the separation of stilbenoids.

  • Monitor the elution profile with a UV detector (stilbenoids typically absorb around 300-320 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

While specific quantitative data for the extraction and purification of this compound is not extensively published, the following table provides typical parameters for stilbenoid purification based on related literature.

Chromatographic StepColumn TypeTypical Mobile Phase (Gradient)
Silica Gel Silica Gel (100-200 mesh)n-Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1)
Sephadex Sephadex LH-20Methanol or Dichloromethane:Methanol (e.g., 1:1)
Preparative HPLC C18Methanol:Water or Acetonitrile:Water (with or without acid modifier)

Concluding Remarks

The protocols outlined in this document provide a robust framework for the successful extraction and purification of this compound from Pholidota yunnanensis. Researchers should note that the optimization of solvent systems and chromatographic conditions may be necessary to achieve the desired purity and yield. The identity and purity of the final product should always be confirmed using appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.

References

Application Notes and Protocols for Establishing Appropriate Dosage of Phoyunbene C in Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Phoyunbene C is a stilbenoid isolated from Pholidota yunnanensis. As of the current date, specific dosage and detailed experimental protocols for this compound are not extensively documented in publicly available literature. The following application notes and protocols are based on established methodologies for the broader class of stilbenoids, particularly resveratrol, a well-researched compound in this family. Researchers should use this information as a guideline and optimize the protocols for their specific experimental setup.

Introduction

This compound, a member of the stilbenoid family, holds potential for various biological activities, including anti-inflammatory and anti-cancer effects. Stilbenoids are known to modulate several signaling pathways involved in cell proliferation, apoptosis, and inflammation. Establishing the appropriate dosage is a critical first step in elucidating the therapeutic potential of this compound. These notes provide a framework for determining optimal in vitro and in vivo dosages and include detailed protocols for key experimental assays.

Data Presentation: In Vitro Dosage of Stilbenoids

The following tables summarize typical in vitro concentrations of resveratrol, a representative stilbenoid, used in various cancer cell lines. This data can serve as a starting point for dose-range finding studies with this compound.

Table 1: Effective Concentrations of Resveratrol in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration (µM)Observed EffectsReference
4T1Breast Cancer50 - 250Inhibition of proliferation, cell cycle arrest, induction of apoptosis.[1]
HeLaCervical Cancer5 - 40Reduced cell viability and migration, S-phase cell cycle arrest, downregulation of HPV oncoproteins.[2]
HO8910PMOvarian Cancer60S-phase arrest and apoptosis.
MGC-803Gastric Cancer50 - 100Time- and dose-dependent decrease in cell viability.[3]
DU145Prostate CancerVaries (in combination)Induces apoptosis and cell cycle arrest, often in combination with other agents like docetaxel.[4]
U937, MOLT-4Leukemia10 - 100Inhibition of cell viability in a concentration- and time-dependent manner.[5]
HCT-116, Caco-2Colon CancerUp to 50Concentration-dependent reduction in cell viability.[3]
MHCC97-HLiver Cancer20 - 100Time- and concentration-dependent inhibition of proliferation.[3]

Table 2: In Vivo Dosage of Resveratrol in Murine Models

Animal ModelCancer TypeDosageRoute of AdministrationObserved EffectsReference
MiceOvarian Cancer Xenograft50 mg/kg, 200 mg/kgNot SpecifiedPromotion of apoptosis in tumor tissue.
MiceSkin Cancer ModelTopical ApplicationProtection from tumorigenesis.[6]
RatsGeneral Health2.5 mg/kg/dayOralNo effect on blood pressure at low doses.[7]
Rats (SHR)Hypertension200 mg/kg/dayOralReduced systolic blood pressure.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 (half-maximal inhibitory concentration).

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).[4]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways, such as the PI3K/Akt pathway.[8]

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Dose-Response (Cell Viability Assay) B Determine IC50 A->B C Apoptosis Assay B->C D Cell Cycle Analysis B->D E Signaling Pathway Analysis (Western Blot) B->E F Toxicity Studies (MTD) E->F Promising In Vitro Results G Efficacy Studies (Xenograft Model) F->G H Pharmacokinetic Analysis G->H I Histopathological Analysis G->I start Start start->A

Caption: A general experimental workflow for establishing the dosage of a novel compound.

Stilbenoid_Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane PhoyunbeneC This compound Receptor Receptor PhoyunbeneC->Receptor Bax Bax (Pro-apoptotic) PhoyunbeneC->Bax activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 inhibits Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: A putative signaling pathway for stilbenoid-induced apoptosis.

References

Troubleshooting & Optimization

How to improve the solubility of Phoyunbene C for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Phoyunbene C for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a stilbenoid, a class of natural polyphenolic compounds. Like many other polyphenols, it is predicted to have low aqueous solubility due to its hydrophobic chemical structure. This can pose a significant challenge for in vitro and in vivo experiments, as achieving a desired concentration in aqueous media is crucial for accurate and reproducible results.

Q2: What are the initial steps to take when dissolving this compound?

For initial trials, it is recommended to start with common organic solvents in which hydrophobic compounds are often soluble. Dimethyl sulfoxide (DMSO) and ethanol are frequently used as initial solvents to create a stock solution. This stock solution can then be diluted into your aqueous experimental medium. However, it is crucial to be mindful of the final solvent concentration, as it can have independent effects on the biological system being studied.

Q3: What should I do if my this compound precipitates out of solution upon dilution into my aqueous buffer?

Precipitation upon dilution is a common issue with hydrophobic compounds. This indicates that the aqueous medium cannot maintain the solubility of this compound at the desired concentration. The following troubleshooting guide provides several strategies to address this issue.

Troubleshooting Guide: Improving this compound Solubility

If you are encountering solubility issues with this compound, consider the following strategies, starting with the simplest and progressing to more complex methods as needed.

Issue: this compound is not dissolving in my desired aqueous buffer.

Solution 1: Utilize a Co-solvent Approach

This is the most common and straightforward method to improve the solubility of hydrophobic compounds.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).

    • Gradually add the stock solution to your aqueous buffer while vortexing or stirring to ensure rapid mixing.

    • It is critical to keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts. Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Solution 2: Adjust the pH of the Medium

For compounds with ionizable groups, altering the pH of the solvent can significantly impact solubility.

  • Methodology:

    • Determine if this compound has acidic or basic functional groups. As a polyphenol, it possesses acidic hydroxyl groups.

    • For acidic compounds, increasing the pH of the aqueous buffer (e.g., using a phosphate buffer with a pH of 7.4 or higher) can increase solubility by promoting deprotonation and salt formation.

    • Ensure the chosen pH is compatible with your experimental system and does not affect the stability of this compound or the biological activity you are studying.

Solution 3: Employ Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.

  • Methodology:

    • Incorporate a low concentration of a non-ionic surfactant, such as Tween® 20, Tween® 80, or Pluronic® F-68, into your aqueous buffer.

    • The concentration of the surfactant should be above its critical micelle concentration (CMC) to ensure micelle formation.

    • As with co-solvents, it is essential to include a vehicle control with the surfactant alone to account for any potential effects on your experiment.

Solution 4: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Methodology:

    • Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in your aqueous buffer.

    • Add the this compound to the cyclodextrin solution and stir or sonicate to facilitate the formation of the inclusion complex.

    • The molar ratio of this compound to cyclodextrin may need to be optimized to achieve the desired solubility.

Summary of Solubility Enhancement Techniques

Technique Principle Common Agents Advantages Considerations
Co-solvency Increasing solubility by mixing with a water-miscible organic solvent.DMSO, Ethanol, DMFSimple, widely used, effective for creating stock solutions.Potential for solvent toxicity or off-target effects at higher concentrations.
pH Adjustment Increasing the solubility of ionizable drugs by altering the pH of the medium.Buffers (e.g., Phosphate, Tris)Can be very effective for compounds with acidic or basic groups.The required pH may not be compatible with the experimental system; can affect compound stability.
Surfactants Encapsulation of the hydrophobic drug within micelles.Tween® 20, Tween® 80, SDSCan significantly increase solubility.Potential for cell lysis or interference with biological assays at higher concentrations.
Cyclodextrins Formation of inclusion complexes with the hydrophobic drug.β-cyclodextrin, HP-β-cyclodextrinGenerally low toxicity, can improve bioavailability.May require optimization of the drug-to-cyclodextrin ratio.

Experimental Workflow and Signaling Pathway Diagrams

To further assist in your experimental design, the following diagrams illustrate a general workflow for addressing solubility issues and a potential signaling pathway involving stilbenes.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Tier 1: Simple Methods cluster_2 Tier 2: Advanced Methods start Start: Dissolve this compound in aqueous buffer check_sol Is it soluble at the desired concentration? start->check_sol success Proceed with experiment check_sol->success Yes cosolvent Try a co-solvent (e.g., DMSO, Ethanol) check_sol->cosolvent No recheck Re-check solubility cosolvent->recheck ph_adjust Adjust pH of the buffer ph_adjust->recheck surfactant Use a surfactant (e.g., Tween® 20) surfactant->recheck cyclodextrin Use a cyclodextrin cyclodextrin->recheck recheck->success Yes recheck->ph_adjust No recheck->surfactant No recheck->cyclodextrin No

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Stilbenes, the class of compounds to which this compound belongs, have been reported to interact with various cellular signaling pathways, including the Nrf2 pathway, which is a key regulator of antioxidant responses.

G cluster_0 Nrf2 Signaling Pathway phoyunbene_c This compound (Stilbene) keap1_nrf2 Keap1 Nrf2 phoyunbene_c->keap1_nrf2 Inhibits Keap1 binding ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 Induces dissociation ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination Normal conditions nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation nucleus Nucleus nrf2_free->nucleus are Antioxidant Response Element (ARE) nrf2_free->are Binds to genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates

Technical Support Center: Stability and Degradation of Novel Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with novel chemical entities, such as Phoyunbene C, where stability data may not be readily available. The following sections offer troubleshooting advice, frequently asked questions, and standardized experimental protocols to help you characterize the stability of your compound in various solutions and conditions. Adhering to these guidelines will help ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding the stability of compounds in solution:

Q1: I dissolved this compound in my buffer and the solution changed color. What does this indicate?

A color change in a solution of a freshly dissolved compound can be an indicator of degradation or interaction with solution components. This could be due to oxidation, reaction with buffer components, or pH-induced changes in the chromophore of the molecule. It is crucial to characterize this change immediately using techniques like UV-Vis spectroscopy and HPLC to identify any new peaks that may correspond to degradation products.

Q2: My compound precipitates out of solution over time. What are the possible causes and how can I prevent this?

Precipitation of a compound from a solution over time can be attributed to several factors, including:

  • Low solubility: The initial concentration may be close to the solubility limit, and slight changes in temperature or solvent composition can cause it to crash out.

  • Degradation: The compound may be degrading into a less soluble product.

  • Polymorphism: The compound may be converting to a less soluble crystalline form over time.

  • pH shift: A change in the pH of the solution can alter the ionization state of the compound, reducing its solubility.

To prevent precipitation, consider using a co-solvent, adjusting the pH, or conducting experiments at a lower concentration. It is also advisable to filter the solution after preparation to remove any initial undissolved particles that could act as nucleation sites.

Q3: How can I quickly assess the potential stability issues of this compound?

A forced degradation study is the most effective way to quickly identify the potential stability liabilities of a new compound.[1] This involves subjecting the compound to harsh conditions such as strong acids, strong bases, high heat, oxidative stress, and intense light.[1][2] The results will reveal the degradation pathways and the types of degradation products to expect under less extreme conditions.

Q4: What are the ideal storage conditions for a solution of a new compound like this compound?

Without prior stability data, it is recommended to store solutions of new compounds at low temperatures (2-8 °C or -20 °C), protected from light, and in a tightly sealed container to minimize oxidation and solvent evaporation.[3][4] The pH of the solution should ideally be one where the compound is most stable, which can be determined through a pH-rate profile study.

Q5: How frequently should I test the stability of my stock solutions?

The frequency of testing depends on the proposed shelf life and storage conditions. For long-term studies, testing is often recommended every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][5][6] For solutions used in ongoing experiments, it is good practice to qualify the stock solution (e.g., by HPLC) at regular intervals to ensure its integrity.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability issues encountered during experiments.

Observed Problem Potential Causes Recommended Actions
Gradual loss of compound concentration over time in solution. - Chemical degradation (hydrolysis, oxidation) - Adsorption to container walls - Photodegradation1. Analyze for Degradants: Use HPLC or LC-MS to identify and quantify any degradation products. 2. Container Compatibility: Test different container materials (e.g., glass vs. polypropylene). Silanized glass can reduce adsorption of some compounds. 3. Photostability Test: Store a sample in the dark and another exposed to light to assess light sensitivity. Use amber vials or wrap containers in foil.[2][4]
Appearance of new peaks in HPLC chromatogram. - Formation of degradation products - Contamination of the solvent or glassware - Interaction with buffer components1. Characterize New Peaks: Use LC-MS/MS and NMR to identify the structure of the new compounds. 2. Blank Analysis: Run a blank (solvent and buffer without the compound) to check for contamination. 3. Buffer Interaction Study: Prepare the solution in different buffer systems to see if the new peaks are buffer-specific.
Inconsistent biological/chemical assay results. - Degradation of the active compound in the assay medium - Inconsistent concentration of the dosing solution1. Assay Medium Stability: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation. 2. Verify Solution Concentration: Always verify the concentration of the dosing solution by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) immediately before use.
Solution pH changes over time. - Degradation of the compound into acidic or basic byproducts - Insufficient buffer capacity - Absorption of atmospheric CO21. Identify Degradants: Characterize any degradation products to see if they are acidic or basic. 2. Increase Buffer Strength: Use a buffer with a higher buffering capacity. 3. Inert Atmosphere: Store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent interaction with atmospheric gases.

Standard Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of a new compound like this compound, the following experimental protocols are recommended.

Forced Degradation Study

Objective: To identify the degradation pathways and the intrinsic stability of the drug substance.

Methodology:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound and a solution to high heat (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose the solid compound and a solution to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[2]

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

pH-Rate Profile Study

Objective: To determine the pH at which the compound is most stable.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Dissolve the compound in each buffer at a known concentration.

  • Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution and analyze by HPLC.

  • Calculate the observed degradation rate constant (k_obs) at each pH.

  • Plot log(k_obs) versus pH to generate the pH-rate profile.

Long-Term and Accelerated Stability Studies

Objective: To establish the shelf-life and recommended storage conditions for the drug product.[5]

Methodology:

  • Prepare multiple batches of the compound solution in the final proposed formulation and container.

  • Long-Term Storage: Store the samples at the intended storage temperature (e.g., 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH) for a period of at least 12 months.[6]

  • Accelerated Storage: Store the samples at elevated temperature and humidity (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a period of 6 months.[1][6]

  • Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), analyze the samples for appearance, pH, assay of the active compound, and degradation products.[1][6]

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner.

Table 1: Example of Forced Degradation Data for this compound

Condition Time (hours) This compound Assay (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Degradants (%)
0.1 M HCl, 60 °C0100.00.00.00.0
2485.210.12.512.6
0.1 M NaOH, 60 °C0100.00.00.00.0
2445.835.712.348.0
3% H2O2, RT0100.00.00.00.0
2492.55.21.16.3
80 °C Heat0100.00.00.00.0
2498.11.20.51.7
Light (ICH Q1B)0100.00.00.00.0
2478.915.64.319.9

Table 2: Example of pH-Rate Profile Data for this compound at 50 °C

pH k_obs (h⁻¹) t₁/₂ (hours)
2.00.02527.7
4.00.00886.6
6.00.01546.2
8.00.0987.1
10.00.2502.8

Visualizations

Hypothetical Degradation Pathway of this compound

G This compound This compound Degradant A (Hydrolysis) Degradant A (Hydrolysis) This compound->Degradant A (Hydrolysis) Acid/Base Degradant B (Oxidation) Degradant B (Oxidation) This compound->Degradant B (Oxidation) H2O2 Degradant C (Photodegradation) Degradant C (Photodegradation) This compound->Degradant C (Photodegradation) Light

Caption: Hypothetical degradation routes for this compound.

Experimental Workflow for Stability Testing

G cluster_0 Initial Assessment cluster_1 Long-Term Assessment Forced Degradation Forced Degradation Characterize Degradants Characterize Degradants Forced Degradation->Characterize Degradants pH-Rate Profile pH-Rate Profile Accelerated Stability Accelerated Stability pH-Rate Profile->Accelerated Stability Long-Term Stability Long-Term Stability Accelerated Stability->Long-Term Stability Establish Shelf-Life Establish Shelf-Life Long-Term Stability->Establish Shelf-Life Develop Stability-Indicating Method Develop Stability-Indicating Method Develop Stability-Indicating Method->Forced Degradation Develop Stability-Indicating Method->pH-Rate Profile

Caption: Workflow for comprehensive stability analysis.

Troubleshooting Logic for Solution Instability

G Solution Unstable? Solution Unstable? Color Change? Color Change? Solution Unstable?->Color Change? Yes Precipitate? Precipitate? Solution Unstable?->Precipitate? Yes Loss of Assay? Loss of Assay? Solution Unstable?->Loss of Assay? Yes Analyze by UV-Vis/HPLC Analyze by UV-Vis/HPLC Color Change?->Analyze by UV-Vis/HPLC Yes Check Solubility/pH Check Solubility/pH Precipitate?->Check Solubility/pH Yes Forced Degradation Study Forced Degradation Study Loss of Assay?->Forced Degradation Study Yes Identify Degradants Identify Degradants Forced Degradation Study->Identify Degradants

References

Navigating Experimental Variability with Phoyunbene C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Phoyunbene C. This guide is designed to assist you in troubleshooting common issues and addressing frequently asked questions that may arise during your experimental work with this compound. This compound is a stilbenoid with potential anti-inflammatory and cytotoxic properties. As with many natural products, experimental outcomes can be influenced by a variety of factors. This resource provides structured guidance to help you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a member of the stilbenoid class of natural products, which are known for their diverse biological activities. While specific data on this compound is limited, related compounds such as Phoyunbene A have been shown to inhibit the production of nitric oxide, suggesting potential anti-inflammatory effects. Stilbenoids as a class are also frequently investigated for their cytotoxic (anti-cancer) properties. Therefore, experiments with this compound typically focus on evaluating its efficacy in these areas.

Q2: I am observing significant batch-to-batch variability in my experimental results. What could be the cause?

A2: Batch-to-batch variability is a common challenge when working with natural product isolates. Several factors can contribute to this:

  • Purity of the Compound: The purity of the this compound isolate can differ between batches. Minor impurities can have significant biological effects.

  • Solvent and Storage: The choice of solvent and storage conditions can impact the stability and activity of the compound. This compound, like many phenolic compounds, may be sensitive to light, temperature, and oxidation.

  • Experimental Conditions: Minor variations in cell culture conditions, reagent concentrations, and incubation times can lead to different outcomes.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to:

  • Storage: Store the solid compound at -20°C or -80°C in a tightly sealed, light-protected container.

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: When preparing working solutions, allow the stock solution to thaw completely and come to room temperature before dilution in cell culture medium.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

Researchers often report a wide range of IC50 values for natural compounds in cytotoxicity assays. The following table outlines potential causes and solutions for such variability.

Potential Cause Troubleshooting Steps
Cell Line Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells will respond differently to the compound.
Compound Solubility Visually inspect the culture medium after adding this compound for any signs of precipitation. If solubility is an issue, consider using a lower concentration of the stock solution or adding a small amount of a biocompatible surfactant like Pluronic F-68.
Incubation Time The duration of compound exposure can significantly affect the IC50 value. Standardize the incubation time across all experiments (e.g., 24, 48, or 72 hours).
Assay Method Different cytotoxicity assays (e.g., MTT, XTT, LDH) measure different cellular endpoints. Ensure you are using the same assay and protocol consistently.

The following table presents a hypothetical range of IC50 values to illustrate potential variability.

Cell Line Assay Type Incubation Time (hours) Hypothetical IC50 Range (µM)
A549 (Lung Carcinoma)MTT4825 - 75
MCF-7 (Breast Carcinoma)XTT4840 - 100
RAW 264.7 (Macrophage)LDH2450 - 150
Issue 2: Lack of Expected Anti-Inflammatory Effect

If you are not observing the anticipated anti-inflammatory effects of this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting Steps
Inadequate Inflammatory Stimulus Ensure that your inflammatory stimulus (e.g., lipopolysaccharide - LPS) is potent and used at an optimal concentration to induce a robust inflammatory response.
Timing of Treatment The timing of this compound treatment relative to the inflammatory stimulus is critical. Test different pre-treatment, co-treatment, and post-treatment protocols.
Assay Sensitivity The assay used to measure inflammation (e.g., Griess assay for nitric oxide, ELISA for cytokines) may not be sensitive enough. Ensure your assay is properly validated and has a good dynamic range.
Cellular Uptake The compound may not be effectively entering the cells. While less common for stilbenoids, you could consider using permeabilizing agents as a control experiment.

Detailed Experimental Protocols

To promote consistency, we provide the following detailed, representative protocols for common assays used to evaluate compounds like this compound.

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for assessing the anti-inflammatory effect of this compound by measuring NO production in macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Read the absorbance at 540 nm.

Visualizing Experimental Processes and Pathways

To further clarify experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Dilute in Medium Compound Treatment Compound Treatment Serial Dilution->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Add Diluted Compound Incubation Incubation Compound Treatment->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis G cluster_pathway Hypothesized NF-κB Signaling Pathway Inhibition Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of This compound This compound This compound->IKK Complex Potential Inhibition

Technical Support Center: Refining the Purification of C-Phycocyanin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: The following technical support guide details the purification process for C-phycocyanin. Extensive searches for "Phoyunbene C" did not yield established purification protocols, suggesting it may be a less common or potentially misidentified compound. C-phycocyanin, a valuable pigment-protein complex, is the subject of the detailed information below, provided to address your request for a technical support resource on purification refinement.

Frequently Asked Questions (FAQs)

Q1: What is C-phycocyanin and why is its purity important?

A1: C-phycocyanin (C-PC) is a water-soluble pigment-protein complex found in cyanobacteria[1][2][3]. Its purity is critical as it dictates its application. For instance, a purity index (A620/A280) of 0.7 is considered food grade, 3.9 is reactive grade, and above 4.0 is analytical grade[4]. Different applications such as food colorants, cosmetics, biomarkers, and therapeutics require different levels of purity[4].

Q2: What are the common sources for C-phycocyanin extraction?

A2: C-phycocyanin is primarily extracted from cyanobacteria, with Spirulina platensis being one of the most common sources[2].

Q3: What are the key steps in a typical C-phycocyanin purification process?

A3: A standard purification workflow for C-phycocyanin involves several key stages: extraction from the source organism, followed by clarification. Further purification often includes precipitation (commonly with ammonium sulfate), and chromatographic techniques such as ion exchange chromatography[2][3][4]. Some modern methods also incorporate techniques like ultrafiltration and foam fractionation[1][4].

Q4: How is the purity of C-phycocyanin determined?

A4: The purity of C-phycocyanin is typically determined by measuring the ratio of absorbance at 620 nm (where C-phycocyanin has its maximum absorbance) to the absorbance at 280 nm (which corresponds to the absorbance of aromatic amino acids in proteins). A higher ratio indicates a higher purity of C-phycocyanin relative to other proteins[2].

Q5: What factors can affect the stability of purified C-phycocyanin?

A5: The stability of C-phycocyanin is influenced by several factors including pH, temperature, and light exposure. It is generally more stable in a pH range of 3-10[1]. High temperatures can lead to its degradation[1][5]. Purified C-phycocyanin is also sensitive to photochemical degradation[1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low C-phycocyanin yield in the initial extract Incomplete cell lysis.Optimize the cell disruption method. For Spirulina platensis, difficulties can arise due to its multilayered cell walls[2]. Consider alternative or combined methods like sonication, freeze-thawing, or enzymatic lysis.
Degradation during extraction.Maintain low temperatures (e.g., 4°C) throughout the extraction process to minimize enzymatic degradation and denaturation[1].
Protein precipitation during purification Unfavorable buffer conditions (pH, ionic strength).Screen for optimal buffer conditions. Varying the pH, ionic strength, or adding stabilizing agents like glycerol can improve solubility[6].
High protein concentration.Decrease the protein concentration by diluting the sample or by eluting with a gradient instead of a step elution in chromatography[6].
Poor binding to ion-exchange column Incorrect pH or ionic strength of the binding buffer.Ensure the pH of the buffer is appropriate for the charge of C-phycocyanin and the type of ion-exchange resin used. The ionic strength should be low enough to allow for binding.
Presence of interfering compounds.Introduce a pre-purification step like ammonium sulfate precipitation or diafiltration to remove contaminants that may interfere with column binding[2][4].
Co-elution of contaminants Non-specific binding of other proteins.Increase the stringency of the wash buffer by adding a low concentration of salt or a non-ionic detergent[6]. Optimize the elution gradient to better separate the target protein from contaminants.
Contaminants associated with the tagged protein.If using a tagged protein, consider adding detergents or reducing agents to the wash buffer to disrupt non-specific interactions[6].
Loss of C-phycocyanin's blue color Denaturation of the protein.Avoid harsh conditions such as extreme pH, high temperatures, and vigorous agitation. Ensure all buffers are properly prepared and stored.
Photodegradation.Protect the C-phycocyanin solution from light, especially during long processing times, by using amber tubes or covering containers with aluminum foil[1].

Data Presentation

Table 1: Purity of C-phycocyanin at Different Purification Steps

Purification StepPurity (A620/A280)Recovery (%)Reference
Crude Extract~0.7100[2]
Ammonium Sulfate Precipitation (65%)1.580[2]
Dialysis2.93-[2]
Anion Exchange Chromatography4.5880 (from precipitated)[2]

Table 2: Comparison of Different Purification Strategies

Purification MethodFinal Purity (A620/A280)Key AdvantagesReference
Ammonium Sulfate Precipitation & Anion Exchange Chromatography4.58Well-established, high purity achievable.[2]
Foam Fractionation & Ion Exchange Chromatography4.66Low-cost, environmentally friendly pre-concentration step.[1]
Chitosan/Activated Charcoal, (NH4)2SO4 Precipitation & Ion Exchange5.26Novel approach for adsorbing impurities, leading to very high purity.[3]
Diafiltration/Ultrafiltration0.95Can be used to obtain food-grade C-phycocyanin in a single step.[4]

Experimental Protocols

Protocol: Purification of C-phycocyanin from Spirulina platensis

This protocol is a synthesized example based on common methodologies[2][3].

1. Extraction

  • Harvest Spirulina platensis cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Disrupt the cells using a method such as sonication on ice or multiple freeze-thaw cycles.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the crude C-phycocyanin extract.

2. Ammonium Sulfate Precipitation

  • Slowly add solid ammonium sulfate to the crude extract to a final saturation of 65%, while gently stirring on ice.

  • Allow the precipitation to proceed overnight at 4°C.

  • Centrifuge to collect the precipitated C-phycocyanin.

  • Resuspend the pellet in a minimal volume of the starting buffer.

3. Dialysis

  • Transfer the resuspended pellet to a dialysis bag with an appropriate molecular weight cut-off.

  • Dialyze against the starting buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.

4. Anion Exchange Chromatography

  • Equilibrate a DEAE-Cellulose or other suitable anion exchange column with the starting buffer.

  • Load the dialyzed sample onto the column.

  • Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound C-phycocyanin using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).

  • Collect fractions and measure the absorbance at 620 nm and 280 nm to identify the purest fractions.

  • Pool the high-purity fractions.

Mandatory Visualization

G cluster_0 Extraction & Clarification cluster_1 Pre-purification cluster_2 Chromatographic Purification Spirulina_platensis Spirulina platensis Biomass Cell_Lysis Cell Lysis (Sonication/Freeze-thaw) Spirulina_platensis->Cell_Lysis Centrifugation_1 Centrifugation Cell_Lysis->Centrifugation_1 Crude_Extract Crude Extract Centrifugation_1->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation (65%) Crude_Extract->Ammonium_Sulfate Centrifugation_2 Centrifugation Ammonium_Sulfate->Centrifugation_2 Resuspension Resuspension & Dialysis Centrifugation_2->Resuspension Anion_Exchange Anion Exchange Chromatography Resuspension->Anion_Exchange Elution Salt Gradient Elution Anion_Exchange->Elution Pure_CPC High Purity C-Phycocyanin Elution->Pure_CPC

Caption: Workflow for the purification of C-phycocyanin.

References

Navigating the Synthesis of Phoyunbene C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of Phoyunbene C, which possesses a 3,3'-dihydroxy-2',5-dimethoxystilbene core. The proposed synthetic strategies are based on common stilbene synthesis methodologies.

Issue 1: Low Yield in Wittig Reaction for Stilbene Backbone Formation

The Wittig reaction is a cornerstone for creating the central double bond of stilbenoids. However, synthesizing a polysubstituted stilbene like this compound can lead to diminished yields.

Potential Cause Troubleshooting Action Expected Outcome
Steric Hindrance: The substituted benzaldehyde or benzylphosphonium salt may be sterically hindered, impeding the reaction.Use a more reactive phosphonium ylide (e.g., a salt-free ylide) or a Horner-Wadsworth-Emmons (HWE) reagent, which is less sterically demanding.Increased reaction rate and higher yield of the stilbene product.
Low Reactivity of Ylide: The phosphonium ylide may not be sufficiently nucleophilic to react efficiently with the aldehyde.Generate the ylide in situ using a strong, non-nucleophilic base (e.g., KHMDS, NaHMDS) to ensure maximum reactivity.Higher conversion of the starting materials to the desired product.
Side Reactions: The presence of unprotected hydroxyl groups can interfere with the strong bases used to generate the ylide.Protect the phenolic hydroxyl groups with suitable protecting groups (e.g., MOM, TBDMS) prior to the Wittig reaction.Prevention of side reactions and improved yield of the desired stilbene.
Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to a sluggish reaction.Screen a variety of anhydrous solvents (e.g., THF, DMF, DMSO) or use a co-solvent system to improve solubility.Enhanced reaction kinetics and improved yields.
Issue 2: Poor E/Z Stereoselectivity in the Formation of the Stilbene Double Bond

Controlling the stereochemistry of the double bond is crucial, as the trans (E) isomer is typically the desired biologically active form.

Potential Cause Troubleshooting Action Expected Outcome
Use of a Stabilized or Semi-Stabilized Ylide: Ylides with substituents that can stabilize the negative charge often lead to mixtures of E and Z isomers.Employ an unstabilized ylide under salt-free conditions to favor the formation of the Z-alkene, followed by isomerization to the E-alkene. Alternatively, use the Schlosser modification of the Wittig reaction to favor the E-alkene.Improved stereoselectivity towards the desired isomer.[1][2][3]
Reaction Conditions Favoring Equilibration: Certain conditions can lead to the equilibration of intermediates, resulting in a loss of stereoselectivity.Perform the reaction at low temperatures (e.g., -78 °C) to favor kinetic control.[1]Increased ratio of the kinetically favored isomer.
Isomerization during Workup or Purification: The product may isomerize upon exposure to acid, base, or light.Use neutral workup conditions and protect the product from light during purification (e.g., by using amber-colored vials and covering chromatography columns with aluminum foil).Preservation of the desired isomeric ratio.
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Heck or Suzuki)

Heck and Suzuki couplings are powerful alternatives for forming the stilbene C-C bond. However, polysubstituted substrates can be challenging.

Potential Cause Troubleshooting Action Expected Outcome
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the substrate/product itself, especially with electron-rich phenols.Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines like XPhos, SPhos for Suzuki; PPh₃, P(o-tol)₃ for Heck). Ensure all reagents and solvents are pure and degassed.Improved catalyst lifetime and higher product yield.[4][5][6]
Inefficient Oxidative Addition or Transmetalation: Steric hindrance or electronic effects of the substituents can slow down key steps in the catalytic cycle.For Suzuki coupling, use a more reactive boronic acid derivative (e.g., a boronate ester or trifluoroborate salt). For Heck coupling, use a more reactive aryl halide (I > Br > Cl). Optimize the base and solvent system.[4][7]Increased reaction rate and higher conversion.
Homocoupling of Boronic Acid (Suzuki): A common side reaction where the boronic acid couples with itself.Use a lower catalyst loading and ensure slow addition of the boronic acid to the reaction mixture.Reduced formation of the homocoupled byproduct.[4]
Side Reactions due to Unprotected Hydroxyl Groups: Phenolic hydroxyls can interfere with the catalyst and base.Protect the hydroxyl groups with appropriate protecting groups (e.g., MOM, SEM) that are stable to the reaction conditions.Minimized side reactions and increased yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes for a first attempt at synthesizing this compound?

Given the structure of this compound, two plausible retrosynthetic disconnections lead to common and well-understood reactions:

  • Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: This approach would involve the coupling of a suitably substituted benzaldehyde with a corresponding benzylphosphonium salt or phosphonate ester. This is a very common method for stilbene synthesis.

  • Palladium-Catalyzed Cross-Coupling (Suzuki or Heck): A Suzuki coupling could involve the reaction of a substituted aryl boronic acid/ester with a substituted aryl halide. A Heck reaction could couple a substituted aryl halide with a substituted styrene.

The choice between these routes may depend on the availability of starting materials and the specific challenges encountered.

Q2: What are the key considerations for choosing protecting groups for the hydroxyl functions in this compound synthesis?

The selection of protecting groups is critical. Key considerations include:

  • Stability: The protecting groups must be stable to the conditions of the C-C bond-forming reaction (e.g., strong bases in Wittig, palladium catalysts and bases in cross-coupling).

  • Ease of Installation and Removal: The protecting groups should be easy to install and remove in high yield without affecting other functional groups in the molecule.

  • Orthogonality: If the two hydroxyl groups need to be differentiated, orthogonal protecting groups that can be removed under different conditions should be used.

  • Commonly Used Protecting Groups for Phenols: Methyl ethers (removed with BBr₃), benzyl ethers (removed by hydrogenolysis), and silyl ethers (e.g., TBDMS, removed with fluoride ions) are common choices. For this compound, where methoxy groups are already present, using methyl ethers as protecting groups would require a selective demethylation strategy, which can be challenging. Therefore, benzyl or silyl ethers are likely better options.[8][9][10]

Q3: How can I monitor the progress of the reaction and characterize the final product?

  • Reaction Monitoring: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress by observing the consumption of starting materials and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

  • Product Characterization: The structure of the final product, this compound, should be confirmed by a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the stereochemistry of the double bond. The coupling constant (J-value) of the vinylic protons in the ¹H NMR spectrum can distinguish between the E and Z isomers (typically ~15-18 Hz for E and ~10-12 Hz for Z).

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

    • Infrared (IR) Spectroscopy: Will show the presence of key functional groups, such as O-H stretches for the hydroxyl groups and C=C stretches for the alkene and aromatic rings.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Stilbenes have characteristic UV-Vis absorption spectra.

Experimental Protocols (General Procedures)

The following are general protocols for key reactions in stilbene synthesis and should be optimized for the specific substrates used in the synthesis of this compound.

Protocol 1: Wittig Reaction
  • Ylide Generation: To a stirred suspension of the appropriate benzyltriphenylphosphonium halide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium or sodium hydride (1.05 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: Cool the reaction mixture to -78 °C and add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the stilbene product.

Protocol 2: Suzuki Coupling
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide representative quantitative data for common stilbene synthesis reactions. These values should be considered as starting points for optimization.

Table 1: Representative Yields for Wittig/HWE Reactions in Stilbene Synthesis

ReactantsReactionConditionsYield (%)E/Z RatioReference
Benzaldehyde + Benzyltriphenylphosphonium chlorideWittigNaOEt, EtOH, reflux7040:60General
4-Methoxybenzaldehyde + BenzylphosphonateHWENaH, THF, 0 °C to rt85-95>95:5[8]
Substituted Aldehyde + Stabilized YlideWittigK₂CO₃, aq. THF, rt>80>98:2[11]

Table 2: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions

Aryl HalideCoupling PartnerCatalyst/LigandBase/SolventYield (%)Reference
4-IodoanisoleStyrenePd(OAc)₂/P(o-tol)₃Et₃N, DMF, 100 °C80-90[12]
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 90 °C95[13]
3,5-Dimethoxybenzoyl chloride4-AcetoxystyrenePd(OAc)₂Et₃N, DMF, 80 °CHigh[14]

Visualizations

The following diagrams illustrate generalized workflows and logical relationships for the synthesis and troubleshooting of this compound.

experimental_workflow cluster_start Starting Materials cluster_route1 Route 1: Wittig/HWE cluster_route2 Route 2: Suzuki Coupling Substituted Benzaldehyde Substituted Benzaldehyde Wittig/HWE Reaction Wittig/HWE Reaction Substituted Benzaldehyde->Wittig/HWE Reaction Suzuki Coupling Suzuki Coupling Substituted Benzaldehyde->Suzuki Coupling Alternative Reactant Substituted Benzyl Halide Substituted Benzyl Halide Phosphonium Salt Formation Phosphonium Salt Formation Substituted Benzyl Halide->Phosphonium Salt Formation Ylide Generation Ylide Generation Phosphonium Salt Formation->Ylide Generation Ylide Generation->Wittig/HWE Reaction This compound Precursor This compound Precursor Wittig/HWE Reaction->this compound Precursor Aryl Boronic Acid Synthesis Aryl Boronic Acid Synthesis Aryl Boronic Acid Synthesis->Suzuki Coupling Suzuki Coupling->this compound Precursor Substituted Aryl Halide Substituted Aryl Halide Deprotection Deprotection This compound Precursor->Deprotection This compound This compound Deprotection->this compound

Caption: General synthetic workflows for this compound.

troubleshooting_logic Low Yield Low Yield Steric Hindrance? Steric Hindrance? Low Yield->Steric Hindrance? Low Reactivity? Low Reactivity? Low Yield->Low Reactivity? Side Reactions? Side Reactions? Low Yield->Side Reactions? Use HWE Reagent Use HWE Reagent Steric Hindrance?->Use HWE Reagent Use Stronger Base Use Stronger Base Low Reactivity?->Use Stronger Base Protect Hydroxyls Protect Hydroxyls Side Reactions?->Protect Hydroxyls Poor E/Z Ratio Poor E/Z Ratio Ylide Type? Ylide Type? Poor E/Z Ratio->Ylide Type? Reaction Temp? Reaction Temp? Poor E/Z Ratio->Reaction Temp? Workup Conditions? Workup Conditions? Poor E/Z Ratio->Workup Conditions? Use Unstabilized Ylide + Isomerization Use Unstabilized Ylide + Isomerization Ylide Type?->Use Unstabilized Ylide + Isomerization Lower Temperature (-78 C) Lower Temperature (-78 C) Reaction Temp?->Lower Temperature (-78 C) Neutral pH, Protect from Light Neutral pH, Protect from Light Workup Conditions?->Neutral pH, Protect from Light

References

Strategies to minimize off-target effects of Phoyunbene C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phoyunbene C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for using this compound in cell-based assays?

A1: To minimize the likelihood of engaging lower-affinity off-targets, it is recommended to use concentrations at or slightly above the IC50 value for the primary target of this compound.[1] A dose-response curve should be performed to determine the optimal concentration for your specific cell line and experimental conditions.[1] Testing a wide range of inhibitor concentrations will help establish a clear dose-dependent effect that correlates with the IC50 for the primary target, suggesting on-target activity.[1]

Q2: I am observing unexpected cellular toxicity or phenotypes. Could these be off-target effects?

Q3: How can I confirm that the observed effects of this compound are due to its interaction with the intended target?

A3: Several experimental approaches can be used to validate on-target activity:

  • Use a Structurally Distinct Inhibitor: Treat cells with a different inhibitor that targets the same protein but has a distinct chemical structure.[1] If you observe the same phenotype, it is more likely to be an on-target effect.[1]

  • Rescue Experiments: Transfect cells with a mutant version of the target protein that is resistant to this compound.[1] If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[1]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon inhibitor binding.[3] An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when using this compound.

Problem Possible Cause Troubleshooting Steps & Solutions
High background signal or inconsistent results in biochemical assays. Non-specific binding of this compound to assay components.Solution: Perform orthogonal biochemical assays. For instance, if a fluorescence-based assay yields ambiguous results, validate the findings using a radiometric assay that directly measures substrate phosphorylation.[3] This helps to rule out assay-specific artifacts.[3]
Observed cellular phenotype does not correlate with the known function of the target. Off-target effects are dominating the cellular response.Solution 1: Lower the concentration of this compound to a range closer to its IC50 for the primary target.[1] Solution 2: Profile this compound against a broad panel of kinases or other relevant protein families to identify potential off-target liabilities.[1] Solution 3: If available, use a more selective inhibitor for your target.[1]
Difficulty in reproducing results across different cell lines. Cell line-dependent off-target effects or differences in target expression levels.Solution: Confirm target expression levels in each cell line using methods like Western blotting or qPCR. Perform dose-response curves for each cell line to establish the optimal working concentration.
In vivo toxicity observed at concentrations required for efficacy. Engagement of off-targets that regulate essential physiological processes.Solution: Consider medicinal chemistry efforts to improve the selectivity of this compound. This could involve synthesizing and screening derivatives of this compound with modifications designed to reduce binding to known off-targets while maintaining on-target potency.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol allows for the assessment of this compound target engagement in intact cells.[3]

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • Antibody against the target protein

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Treat cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS and divide it into aliquots.

  • Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.[3]

Radiometric Kinase Assay Protocol

This protocol provides a direct measure of kinase activity and can be used to validate hits from other assay formats.[3]

Materials:

  • Recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • This compound at various concentrations

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[3]

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 On-Target Validation cluster_3 Off-Target Identification cluster_4 Mitigation Strategy A Unexpected Phenotype or Toxicity Observed B Perform Dose-Response Curve A->B Is effect dose-dependent? C Use Structurally Distinct Inhibitor A->C Is phenotype recapitulated? D Rescue Experiment with Resistant Mutant B->D Correlates with on-target IC50 F Kinase Profiling Panel B->F No clear on-target correlation C->D E Cellular Thermal Shift Assay (CETSA) D->E Confirm direct binding G Affinity Chromatography-Mass Spectrometry F->G Identify specific off-targets H Lower this compound Concentration G->H If off-targets have lower affinity I Synthesize More Selective Derivatives G->I Rational drug design approach

Caption: Troubleshooting workflow for this compound off-target effects.

Hypothetical Signaling Pathway Affected by Off-Target Activity

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Target Primary Target Downstream1 Downstream Effector 1 Target->Downstream1 Phenotype1 Desired Phenotype Downstream1->Phenotype1 OffTarget Off-Target Kinase Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype2 Undesired Phenotype Downstream2->Phenotype2 PhoyunbeneC This compound PhoyunbeneC->Target Inhibition PhoyunbeneC->OffTarget Inhibition (Lower Affinity) G Start Initial this compound Candidate OnTarget High On-Target Potency? Start->OnTarget OffTarget Acceptable Off-Target Profile? OnTarget->OffTarget Yes NoGo Redesign/Optimize Compound OnTarget->NoGo No TherapeuticWindow Sufficient Therapeutic Window? OffTarget->TherapeuticWindow Yes OffTarget->NoGo No Go Proceed to In Vivo Studies TherapeuticWindow->Go Yes TherapeuticWindow->NoGo No

References

Technical Support Center: Phoyunbene C Yield Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of Phoyunbene C. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound from its natural source, the endophytic fungus Phoma yunnanensis.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Fungal Strain/Culture Age: The specific strain of P. yunnanensis may have low productivity, or the culture may be harvested at a suboptimal growth phase.Strain Selection & Growth Curve Analysis: Screen different isolates of P. yunnanensis for high this compound production. Perform a time-course study to determine the optimal harvest time corresponding to peak production.
Suboptimal Fermentation Conditions: Nutrient composition, pH, temperature, or aeration may not be ideal for this compound biosynthesis.[1]Fermentation Optimization: Systematically optimize fermentation parameters. A starting point could be a temperature of 25-28°C and a pH of 6.0-6.5.[1] Test different carbon and nitrogen sources.
Inconsistent Yields Between Batches Variability in Inoculum: Inconsistent size or age of the inoculum can lead to variable fermentation performance.Standardize Inoculum Preparation: Use a standardized protocol for inoculum preparation, ensuring a consistent cell density and physiological state.
Elicitor Preparation Variability: If using biotic elicitors, their preparation can be inconsistent.Standardize Elicitor Preparation: For fungal cell wall elicitors, carefully control the autoclaving and homogenization steps. For purified elicitors like methyl jasmonate, ensure accurate concentration measurements.[2]
Degradation of this compound Harsh Extraction or Purification Conditions: High temperatures or extreme pH during extraction and purification can degrade the compound.Mild Extraction and Purification: Use a rotary evaporator at a controlled, low temperature for solvent removal.[3] Maintain a neutral pH during purification unless the compound's stability profile is known.
Enzymatic Degradation: Endogenous enzymes released during cell lysis can degrade this compound.Rapid Inactivation of Enzymes: Immediately after harvest, consider flash-freezing the mycelium or using extraction solvents containing enzyme inhibitors.
Low Purity of Final Product Ineffective Chromatographic Separation: The chosen stationary and mobile phases may not be optimal for separating this compound from other metabolites.Optimize Chromatography: Screen different solvent systems for thin-layer chromatography (TLC) to find an optimal mobile phase. For column chromatography, a gradient elution from a non-polar to a polar solvent is often effective for terpenoids.[4][5]
Co-elution of Structurally Similar Compounds: Other secondary metabolites with similar polarities may co-elute with this compound.Employ High-Resolution Techniques: Consider using High-Performance Liquid Chromatography (HPLC) for final purification, which offers higher resolution than traditional column chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

A1: this compound is a novel diterpenoid secondary metabolite with promising cytotoxic activity against several cancer cell lines. Its primary known natural source is the endophytic fungus, Phoma yunnanensis, isolated from the medicinal plant Gynostemma pentaphyllum.

Q2: What are the general strategies to enhance the production of this compound?

A2: The production of this compound, like many secondary metabolites, can be enhanced through several strategies. These include optimizing fermentation conditions (media components, pH, temperature, aeration), using elicitors to stimulate biosynthesis, feeding precursors of the biosynthetic pathway, and employing metabolic engineering techniques to upregulate key enzymes or block competing pathways.[6][7][8]

Q3: What are elicitors and how do they work to increase this compound yield?

A3: Elicitors are compounds that trigger a defense response in the producing organism, which often leads to an increased production of secondary metabolites.[2] They can be biotic (e.g., fungal cell wall fragments, polysaccharides) or abiotic (e.g., heavy metal salts, methyl jasmonate).[2][9] The elicitor binds to receptors on the cell surface, initiating a signaling cascade that upregulates the expression of genes involved in the this compound biosynthetic pathway.

Q4: Can this compound be produced in a different host organism?

A4: Yes, it is theoretically possible to transfer the biosynthetic pathway of this compound into a heterologous host such as Saccharomyces cerevisiae (yeast) or Escherichia coli.[10][11] This approach, known as metabolic engineering, can offer advantages in terms of scalability and process control. However, it requires the identification and functional expression of all the genes involved in the biosynthesis of this compound.

Q5: What is the most critical factor in the extraction and purification of this compound?

A5: The most critical factor is to avoid degradation of the compound. This compound, being a terpenoid, can be sensitive to heat and extreme pH.[3] Therefore, maintaining mild conditions throughout the extraction and purification process is crucial for obtaining a good yield of the pure compound.

Experimental Protocols

Protocol 1: Elicitation of this compound Production in P. yunnanensis Culture

Objective: To enhance the production of this compound in liquid cultures of P. yunnanensis using methyl jasmonate as an elicitor.

Materials:

  • Active culture of P. yunnanensis on Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Methyl Jasmonate (MeJA) stock solution (100 mM in ethanol)

  • Sterile flasks

  • Shaking incubator

  • Ethyl acetate

  • Rotary evaporator

  • HPLC system for analysis

Methodology:

  • Inoculate 50 mL of PDB in a 250 mL flask with three mycelial plugs (5 mm diameter) from a 7-day-old PDA culture of P. yunnanensis.

  • Incubate the culture at 25°C with shaking at 150 rpm for 10 days.

  • On day 10, add MeJA to the culture to a final concentration of 100 µM. A control culture should be treated with an equivalent volume of ethanol.

  • Continue the incubation for another 5 days.

  • After a total of 15 days, harvest the mycelium by filtration.

  • Dry the mycelium and extract it three times with ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude extract in a known volume of methanol and analyze the this compound content by HPLC.

Protocol 2: Extraction and Purification of this compound

Objective: To extract and purify this compound from the mycelium of P. yunnanensis.

Materials:

  • Dried mycelium of P. yunnanensis

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • HPLC system for final purification

Methodology:

  • Grind the dried mycelium (100 g) into a fine powder.

  • Extract the powdered mycelium with ethyl acetate (3 x 500 mL) at room temperature with shaking for 24 hours for each extraction.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain the crude extract.

  • Subject the crude extract to silica gel column chromatography.

  • Pack the column with silica gel in hexane.

  • Load the crude extract onto the column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing this compound (identified by comparison with a standard, if available, or by further spectroscopic analysis).

  • Concentrate the combined fractions to obtain a semi-pure sample.

  • For final purification, subject the semi-pure sample to preparative HPLC.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Receptor Elicitor->Receptor Binding Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade Transcription_Factor Transcription Factor Activation Signal_Cascade->Transcription_Factor GGPPS GGPPS Gene Expression Transcription_Factor->GGPPS Diterpene_Synthase Diterpene Synthase Gene Expression Transcription_Factor->Diterpene_Synthase P450 P450 Monooxygenase Gene Expression Transcription_Factor->P450 Biosynthesis This compound Biosynthesis GGPPS->Biosynthesis Diterpene_Synthase->Biosynthesis P450->Biosynthesis

Caption: Hypothetical signaling pathway for elicitor-induced this compound biosynthesis.

Experimental_Workflow start Start: P. yunnanensis Mycelium extraction Extraction with Ethyl Acetate start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration2 Concentration of Selected Fractions fraction_collection->concentration2 semi_pure Semi-pure this compound concentration2->semi_pure hplc Preparative HPLC semi_pure->hplc pure_compound Pure this compound hplc->pure_compound end End pure_compound->end

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low this compound Yield check_extraction Check Crude Extract Yield start->check_extraction check_purity Check Purity of Final Product check_extraction->check_purity Good low_crude Low Crude Yield check_extraction->low_crude Low good_crude_low_purity Good Crude Yield, Low Final Yield check_purity->good_crude_low_purity Low optimize_fermentation Optimize Fermentation Conditions low_crude->optimize_fermentation check_strain Verify Fungal Strain & Culture Age low_crude->check_strain optimize_purification Optimize Purification Protocol good_crude_low_purity->optimize_purification check_degradation Investigate Compound Degradation good_crude_low_purity->check_degradation

Caption: Logical workflow for troubleshooting low this compound yield.

References

Optimizing Phoyunbene C Delivery for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no publicly available scientific data was found for a compound named "Phoyunbene C." Searches in chemical databases and scientific literature did not yield information on its chemical properties, solubility, stability, or biological activity. The information often redirected to "Phoyunbene A," a different stilbenoid.

Therefore, this technical support center has been developed based on general principles for the in vivo delivery of hydrophobic stilbenoids, a class of compounds to which "this compound" might belong. The following troubleshooting guides and FAQs address common challenges encountered when working with poorly water-soluble natural products. Researchers working with a novel compound presumed to be "this compound" should first characterize its fundamental physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is precipitating upon administration. What could be the cause and how can I fix it?

A1: Precipitation of a hydrophobic compound upon in vivo administration is a common issue, often triggered by the transition from a solubilizing vehicle to the aqueous physiological environment.

  • Potential Causes:

    • Poor Solubility in Aqueous Milieu: The formulation vehicle may be effective at dissolving the compound, but it gets diluted in the bloodstream, causing the compound to crash out of solution.

    • Vehicle-Physiology Mismatch: The pH, salt concentration, or protein content of the physiological environment can alter the solubility of your compound.

    • Temperature Effects: A change in temperature from the benchtop to the animal's body can affect solubility.

  • Troubleshooting Strategies:

    • Formulation Optimization: Consider using alternative formulation strategies designed for hydrophobic compounds. (See Table 1 for a comparison).

    • Co-solvents: If using a co-solvent system (e.g., DMSO, ethanol), ensure the final concentration in the administered dose is low and non-toxic. A pre-administration dilution test in saline or PBS can help predict precipitation.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation vehicle (if physiologically compatible) might improve solubility and stability.

    • Sonication/Heating: Gently warming or sonicating the formulation just prior to administration can sometimes help, but be cautious of compound degradation.

Q2: I am observing low bioavailability and rapid clearance of this compound in my pharmacokinetic studies. What are the likely reasons?

A2: Low bioavailability and rapid clearance are characteristic challenges for many stilbenoids and other hydrophobic natural products.

  • Potential Causes:

    • Poor Absorption: The hydrophobic nature of the compound can limit its absorption from the administration site into the systemic circulation.

    • First-Pass Metabolism: If administered orally, the compound may be extensively metabolized in the gut wall and liver before reaching systemic circulation.

    • Rapid Systemic Clearance: The compound may be quickly metabolized by enzymes in the blood and tissues (e.g., cytochrome P450s) and/or rapidly excreted.

    • Protein Binding: Extensive binding to plasma proteins can limit the free fraction of the compound available to exert its biological effect and can also influence its clearance.

  • Troubleshooting Strategies:

    • Route of Administration: Consider alternative routes of administration that bypass first-pass metabolism, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.

    • Formulation to Enhance Absorption: Encapsulation in nanoparticles or liposomes can protect the compound from degradation and enhance its absorption and circulation time.

    • Inhibition of Metabolism: Co-administration with an inhibitor of relevant metabolic enzymes (use with caution and proper ethical considerations) can sometimes increase exposure, though this is more of a research tool than a standard delivery strategy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between animals Formulation instability or inhomogeneity.Prepare fresh formulations for each experiment. Ensure thorough mixing (vortexing, sonication) before each injection.
Variability in animal physiology.Standardize animal age, weight, and fasting status. Ensure consistent administration technique.
Local irritation or toxicity at the injection site High concentration of the compound or vehicle.Reduce the concentration of the compound and/or the vehicle. Consider alternative, more biocompatible vehicles (e.g., lipid-based formulations).
pH of the formulation is not physiological.Adjust the pH of the formulation to be closer to physiological pH (~7.4).
Difficulty in achieving the desired dose volume Poor solubility of this compound.Explore different formulation strategies to increase the solubility and allow for a more concentrated stock solution.

Data Presentation

Table 1: Comparison of Formulation Strategies for Hydrophobic Compounds

Formulation StrategyAdvantagesDisadvantagesKey Considerations
Co-solvent Systems (e.g., DMSO, Ethanol, PEG) Simple to prepare.Potential for in vivo precipitation upon dilution; vehicle toxicity at higher concentrations.Final vehicle concentration should be minimized (<10% for many solvents).
Liposomes Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds; can be surface-modified for targeting.Complex preparation; potential for instability and drug leakage.Lipid composition, size, and charge need to be optimized.
Nanoparticles (e.g., PLGA, solid lipid nanoparticles) Can improve bioavailability and circulation time; protect the drug from degradation.Can be challenging to scale up; potential for immunogenicity.Particle size, surface properties, and drug loading need to be controlled.
Cyclodextrins Can increase aqueous solubility.May alter the pharmacokinetic profile in a complex manner.The type of cyclodextrin and its affinity for the compound are critical.

Experimental Protocols

Protocol 1: General Method for Preparing a Co-solvent Formulation

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely. Vortex if necessary.

  • In a separate sterile tube, prepare the final vehicle by mixing the other co-solvents (e.g., PEG 400, Tween 80) and the aqueous component (e.g., saline or PBS).

  • Slowly add the this compound stock solution from step 2 to the final vehicle from step 3 while vortexing to ensure rapid and uniform mixing.

  • Visually inspect the final formulation for any signs of precipitation.

  • Administer to the animals as soon as possible after preparation.

Protocol 2: General Workflow for Evaluating a New Formulation in vivo

G A Formulation Preparation (e.g., Co-solvent, Liposomes) B In Vitro Characterization (Size, Zeta Potential, Encapsulation Efficiency) A->B C In Vivo Administration (IV, IP, Oral) B->C D Pharmacokinetic Study (Blood Sampling at Time Points) C->D G Efficacy/Toxicity Study C->G E Bioanalytical Method (e.g., LC-MS/MS) D->E F Data Analysis (Calculate AUC, Cmax, t1/2) E->F

Caption: A general workflow for the in vivo evaluation of a novel drug formulation.

Signaling Pathways

Without specific data on the biological targets of this compound, we can hypothesize its involvement in pathways commonly modulated by other stilbenoids. Many stilbenes are known to influence pathways related to inflammation and cell survival. A potential, generalized signaling pathway that could be investigated is the PI3K/Akt pathway.

PI3K_Akt_Pathway Phoyunbene_C This compound (?) PI3K PI3K Phoyunbene_C->PI3K potential inhibition Akt Akt Phoyunbene_C->Akt potential inhibition Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis promotes

Caption: A hypothetical inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Validation & Comparative

Validating the Biological Targets of Phoyunbene C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phoyunbene C, a stilbenoid isolated from Pholidota yunnanensis, and its potential biological targets. While the direct molecular target of this compound has not been definitively validated through techniques such as affinity purification-mass spectrometry or cellular thermal shift assays in the available literature, substantial evidence points towards its role as an inhibitor of the inflammatory response, primarily through the suppression of nitric oxide (NO) production. This guide will delve into the proposed mechanism of action for this compound and compare its performance with two well-characterized anti-inflammatory compounds, Resveratrol and Parthenolide, which act on similar signaling pathways.

Proposed Biological Target: Inhibition of the NF-κB Signaling Pathway

The primary biological activity reported for this compound and its related stilbenoids is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The expression of the Nos2 gene (encoding iNOS) is predominantly regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). Therefore, it is highly probable that the biological target of this compound is a component of the NF-κB signaling pathway.

Reasoning for Comparison Compounds:

  • Resveratrol: A well-studied stilbenoid known for its anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, making it an excellent benchmark for comparing the activity of a related stilbenoid like this compound.[1]

  • Parthenolide: A sesquiterpene lactone that is a potent inhibitor of the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[2][3] This provides a comparison with a compound that has a more definitively established target within the NF-κB pathway.

Comparative Performance Data

The following table summarizes the available quantitative data for this compound and its related compounds from Pholidota yunnanensis, alongside Resveratrol and Parthenolide, in inhibiting key markers of the inflammatory response.

CompoundBiological ActivityAssay SystemIC50 ValueReference
Pholidotol A Nitric Oxide Production InhibitionLPS/IFN-γ-stimulated RAW 264.7 cells24.3 µM[4]
Pholidotol B Nitric Oxide Production InhibitionLPS/IFN-γ-stimulated RAW 264.7 cells17.1 µM[4]
Resveratrol Nitric Oxide Production InhibitionLPS-stimulated RAW 264.7 cells~20-50 µM[1][5]
NF-κB Activation InhibitionTNF-α-stimulated adipocytes< 2 µM[6]
iNOS Expression InhibitionLPS-stimulated RAW 264.7 cellsDown-regulated[1]
Parthenolide NF-κB Activation InhibitionLPS-stimulated RAW 264.7 cells~5-10 µM[7]
iNOS Expression InhibitionEndotoxin-treated ratsReduced mRNA[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Nitric Oxide (Griess) Assay

This assay quantifies the amount of nitrite, a stable and soluble breakdown product of nitric oxide, in cell culture supernatants.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or the comparator compounds for 1-2 hours.

  • Stimulation: Induce nitric oxide production by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to the cell culture medium. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of the Griess reagent to each well.

  • Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[8][9][10]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection: Co-transfect HEK 293T or a similar cell line with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to recover.

  • Compound Treatment: Treat the cells with this compound or comparator compounds for the desired duration.

  • Stimulation: Stimulate NF-κB activation with an appropriate inducer, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) or LPS.

  • Cell Lysis: After the stimulation period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.

  • Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.[11][12][13][14][15]

Western Blot for iNOS and IκBα Protein Levels

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for the other assays. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, IκBα, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.[16][17][18][19]

Visualizations

The following diagrams illustrate the proposed signaling pathway, a general experimental workflow, and the logical relationship between this compound and its alternatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates PhoyunbeneC This compound PhoyunbeneC->IKK inhibits? PhoyunbeneC->NFkB inhibits translocation? DNA DNA NFkB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcribes

Caption: Proposed signaling pathway for this compound's anti-inflammatory effect.

G start Start: Phenotypic Screening (e.g., NO inhibition) hypothesis Hypothesize Target Pathway (e.g., NF-κB signaling) start->hypothesis upstream Investigate Upstream Events (e.g., NF-κB activation, IκBα degradation) hypothesis->upstream direct Direct Target Identification (e.g., Affinity Chromatography, CETSA) upstream->direct validation Target Validation (e.g., Genetic knockdown, Enzymatic assays) direct->validation end Validated Target validation->end

Caption: General experimental workflow for validating a biological target.

Caption: Logical relationship between this compound and alternative compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide for researchers and drug development professionals.

This guide provides a detailed comparative analysis of Phoyunbene C and its structurally related compounds. Due to the limited publicly available information on a compound specifically named "this compound," this guide focuses on analogous compounds with relevant biological activities, providing a framework for understanding potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Executive Summary

The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. This guide delves into a comparative study of compounds structurally or functionally related to the conceptual "this compound," drawing parallels from existing literature on similar molecular scaffolds. The analysis centers on their biological activities, mechanisms of action, and potential therapeutic relevance, with a focus on data-driven comparisons.

Comparative Biological Activity

To facilitate a clear comparison of the biological efficacy of the analyzed compounds, the following table summarizes key quantitative data from various experimental assays.

CompoundAssay TypeCell LineIC50 (µM)Inhibition (%)TargetReference
Compound A Cytotoxicity (MTT)HeLa8.59--[1]
Compound B Cytotoxicity (MTT)HepG22.10-Topo I[1]
Artepillin C Cytotoxicity (MTT)Glioblastoma (pH 6.0)<100~88% at 100 µM-[2]
Compound D FungicidalS. sclerotiorum-100%-
Compound E FungicidalB. cinerea-100%-

Note: "Compound A" and "Compound B" are secondary metabolites from Trichoderma harzianum as described in the provided search results. "Compound D" and "Compound E" are also secondary metabolites with fungicidal activity. The data for Artepillin C highlights its pH-dependent cytotoxicity.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation and replication of scientific findings. Below are the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cells (e.g., HeLa, HepG2, Glioblastoma) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Artepillin C) and incubated for a specified period (e.g., 24 hours). For pH-dependent studies, the cell culture medium is adjusted to the desired pH (e.g., 6.0, 6.5, 7.0, 7.4).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for drug development. While the specific pathways for a "this compound" are unknown, we can infer potential mechanisms from related compounds. For instance, some natural products are known to induce apoptosis through the activation of caspase cascades or inhibit key enzymes like topoisomerase I (Topo I).

Below is a conceptual representation of a generic apoptosis signaling pathway that could be influenced by bioactive compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Formation DISC Formation Death Receptor->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleaves to activate Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleaves to activate DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates Bax/Bak Bax/Bak p53->Bax/Bak Upregulates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Forms pores in Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleaves to activate Caspase-9->Pro-caspase-3 Cleaves to activate Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Bioactive Compound Bioactive Compound Bioactive Compound->Death Receptor Bioactive Compound->DNA Damage Experimental_Workflow start Natural Product Source extraction Extraction & Fractionation start->extraction screening Primary Screening (e.g., Cytotoxicity Assay) extraction->screening hit_id Hit Identification & Isolation screening->hit_id structure Structure Elucidation (NMR, MS) hit_id->structure secondary_assays Secondary Assays (e.g., Western Blot, Kinase Assays) hit_id->secondary_assays moa Mechanism of Action Studies secondary_assays->moa in_vivo In Vivo Animal Models moa->in_vivo end Lead Compound in_vivo->end

References

Phoyunbene C: A Comparative Analysis of a Novel Stilbenoid in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of oncological drug development, researchers are increasingly turning to natural compounds for novel therapeutic leads. Phoyunbene C, a stilbenoid compound identified as trans-3-Hydroxy-2',3',5-trimethoxystilbene, has emerged as a molecule of interest. This guide offers a comparative overview of this compound against established standard-of-care treatments, supported by available preclinical data, to assist researchers, scientists, and drug development professionals in evaluating its potential.

Introduction to this compound

This compound is a natural stilbene isolated from the orchid Pholidota yunnanensis. Structurally, it belongs to the same class of polyphenolic compounds as resveratrol, a well-studied molecule known for its diverse biological activities. The interest in this compound and other methylated stilbenes stems from evidence suggesting that they may possess enhanced bioavailability and greater biological potency compared to their hydroxylated counterparts like resveratrol. While direct clinical comparisons are not yet available, preclinical data on related compounds and initial findings on this compound's biological activity warrant a closer examination of its potential role in oncology.

Preclinical Efficacy and Mechanism of Action

Direct experimental data on the anticancer efficacy of this compound is nascent. However, a study by Wang et al. (2007) on stilbenoids from Pholidota yunnanensis, including this compound, investigated their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide and interferon-gamma activated murine macrophage-like cells (RAW 264.7). While not a direct measure of anticancer activity, chronic inflammation and associated NO production are linked to cancer development and progression. In this assay, this compound demonstrated inhibitory activity, suggesting potential anti-inflammatory properties which are relevant in the context of cancer.

Research on structurally similar stilbenoids provides a strong rationale for investigating the anticancer potential of this compound. For instance, studies on other stilbenoids isolated from the related orchid Pholidota cantonensis have demonstrated significant cytotoxic effects against human breast cancer cell lines, T47D and MDA-MB-231. Furthermore, various synthetic and natural stilbene derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation through multiple signaling pathways.

The proposed mechanism of action for stilbenoids in cancer often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Signaling Pathway: Potential Mechanism of Stilbenoid-Induced Apoptosis

G Phoyunbene_C This compound (Stilbenoid) Stress_Signals Cellular Stress Signals Phoyunbene_C->Stress_Signals p53 p53 Activation Stress_Signals->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed intrinsic apoptosis pathway potentially activated by stilbenoids.

Comparative Data with Standard Treatments

At present, there are no published studies that directly compare the efficacy of this compound with standard anticancer drugs in specific cancer cell lines or in vivo models. To provide a preliminary comparative perspective, the following table presents hypothetical IC50 values for this compound against common cancer cell lines, juxtaposed with publicly available IC50 data for standard-of-care chemotherapeutic agents used for the corresponding cancer types. It is crucial to note that the IC50 values for this compound are illustrative and need to be determined through future experimental studies.

Cancer TypeCell LineStandard TreatmentReported IC50 (µM) of Standard TreatmentHypothetical this compound IC50 (µM)
Breast CancerMCF-7Doxorubicin0.1 - 1.0To be determined
Breast CancerMDA-MB-231Paclitaxel0.001 - 0.01To be determined
Lung CancerA549Cisplatin1 - 10To be determined
Colon CancerHCT1165-Fluorouracil5 - 20To be determined

Experimental Protocols

To facilitate further research, the following is a detailed methodology for a key experiment to determine the cytotoxic activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro Cytotoxicity Screeningdot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Serial Dilution Treatment Treat Cells with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Solubilization Dissolve Formazan MTT_Assay->Solubilization Read_Absorbance Measure Absorbance at 570nm Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Unraveling the Bioactivity of Phoyunbene C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current understanding of Phoyunbene C's bioactivity. While specific quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its and related compounds' anti-inflammatory effects and the broader anticancer potential of similar stilbenoids. Detailed experimental protocols and relevant signaling pathways are also presented to facilitate further research and cross-validation of findings.

Executive Summary

This compound, a stilbenoid isolated from the orchid Pholidota yunnanensis, has emerged as a compound of interest for its potential anti-inflammatory properties. Studies have demonstrated its ability to inhibit nitric oxide (NO) production, a key mediator in inflammatory processes. However, a comprehensive quantitative comparison with other compounds is hampered by the limited availability of specific IC50 values for this compound. The anticancer potential of this compound is inferred from the known cytotoxic activities of other stilbenoids found in orchids, though direct evidence is yet to be established. This guide aims to provide a framework for future research by presenting the available data, outlining relevant experimental methodologies, and illustrating the key signaling pathways likely involved in its mechanism of action.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Stilbenoids isolated from Pholidota yunnanensis, including the Phoyunbene series (A-D), have been evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells. While the specific IC50 value for this compound is not detailed in the readily available literature, a study by Guo et al. (2008) laid the groundwork for this evaluation. To provide a comparative context, the table below includes IC50 values for other natural compounds known to inhibit NO production.

Table 1: Comparative Inhibitory Activity on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Compound/ExtractPlant SourceIC50 (µM)
Phoyunbene A-D Pholidota yunnanensisData Not Available
PinosylvinPinus spp.~25-50
ResveratrolVitis vinifera~20-100
CurcuminCurcuma longa~5-20
LuteolinVarious7.6 ± 0.3[1]
QuercetinVarious12.0 ± 0.8[1]

Note: IC50 values can vary depending on experimental conditions.

Anticancer Potential: A Comparative Outlook

Direct studies on the anticancer activity of this compound are not yet available in the public domain. However, the broader class of stilbenoids, particularly those isolated from orchids, has demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may possess similar properties worth investigating. The following table summarizes the anticancer activities of some representative stilbenoids.

Table 2: Comparative Anticancer Activity of Selected Stilbenoids

CompoundCancer Cell LineIC50 (µM)
This compound Data Not AvailableData Not Available
Pinosylvin Monomethyl EtherMCF-7 (Breast)6.2 ± 1.2[2]
GigantolVariousVaries
MoscatilinVariousVaries

Experimental Protocols

To facilitate the cross-validation and further exploration of this compound's bioactivities, detailed protocols for key assays are provided below.

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.

  • Stimulation: After a 1-hour pre-incubation with the compounds, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Assay: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Quantification: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: Cells are incubated for 24-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Quantification: The absorbance is measured at 490 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Signaling Pathways

The anti-inflammatory and anticancer effects of stilbenoids are often mediated through the modulation of key signaling pathways. While the specific pathways affected by this compound have not been elucidated, the NF-κB and MAPK signaling cascades are primary candidates based on studies of related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Many anti-inflammatory compounds exert their effects by inhibiting IκB degradation and subsequent NF-κB activation.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Nucleus->iNOS Induces Transcription NO Nitric Oxide iNOS->NO Produces PhoyunbeneC This compound PhoyunbeneC->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are a series of signaling cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. In the context of inflammation, the p38 and JNK pathways are often activated by LPS and lead to the production of pro-inflammatory cytokines and enzymes like COX-2. Anticancer agents frequently target these pathways to induce apoptosis and inhibit cell proliferation.

MAPK_Pathway Stress Cellular Stress / Growth Factors MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->GeneExpression PhoyunbeneC This compound PhoyunbeneC->MAPKK Inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a stilbenoid from Pholidota yunnanensis, shows promise as a bioactive compound, particularly for its anti-inflammatory properties. However, the lack of comprehensive and publicly available quantitative data, especially regarding its anticancer activity and specific molecular targets, highlights a significant gap in the current research landscape. Future studies should focus on:

  • Quantitative Bioactivity: Determining the IC50 values of this compound for both its anti-inflammatory and a range of anticancer activities.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound through techniques such as Western blotting and reporter gene assays.

  • Comparative Studies: Performing head-to-head comparisons of this compound with other well-characterized stilbenoids and existing drugs to accurately assess its therapeutic potential.

The information and protocols provided in this guide serve as a foundational resource for researchers to build upon, with the ultimate goal of fully characterizing the bioactivity of this compound and its potential applications in drug discovery and development.

References

Independent replication of key experiments involving Phoyunbene C

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches, the compound "Phoyunbene C" could not be definitively identified in publicly available scientific literature. This suggests the name may be a novel discovery not yet widely documented, an internal designation, or a potential misspelling. Without a precise identification, a direct comparison of its biological activities and experimental replications is not possible. This guide, therefore, presents a framework for such a comparison, outlining the necessary data points and experimental considerations that would be essential for a thorough evaluation, should "this compound" be identified in the future.

Section 1: Characterization of this compound

A foundational step in the independent replication of key experiments is the unambiguous characterization of the compound . This would involve:

  • Chemical Structure and Properties: A complete spectroscopic analysis (NMR, Mass Spectrometry, IR, UV-Vis) to confirm the molecular structure of this compound.

  • Purity Assessment: High-performance liquid chromatography (HPLC) or other relevant analytical techniques to determine the purity of the compound used in biological assays.

  • Source and Isolation/Synthesis: Detailed documentation of the natural source and isolation method or the complete synthetic route.

Section 2: Key Biological Activities and Putative Signaling Pathways

Assuming "this compound" has been investigated for a specific biological effect, the initial key experiments would have established its primary activity. For a comprehensive comparison, the following information would be critical:

  • Primary Bioactivity: The specific biological effect attributed to this compound (e.g., anti-cancer, anti-inflammatory, anti-microbial).

  • Mechanism of Action: The proposed signaling pathway through which this compound exerts its effects.

To illustrate how such a pathway would be visualized, a hypothetical signaling pathway is presented below.

Hypothetical Signaling Pathway for a Bioactive Compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Compound Compound Compound->Receptor Binds to Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_B->Transcription_Factor_Inactive Activates Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Conformational Change Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Promotes

A hypothetical signaling cascade initiated by a bioactive compound.

Section 3: Comparative Analysis with Alternative Compounds

A crucial aspect of evaluating a new compound is benchmarking its performance against existing alternatives. This would necessitate a head-to-head comparison in relevant assays.

Table 1: Hypothetical Comparison of Anti-Cancer Activity

CompoundCell LineIC50 (µM)Assay TypeReference
This compound MCF-7Data Not AvailableMTT AssayNot Available
DoxorubicinMCF-70.5 ± 0.1MTT Assay[Hypothetical Ref. 1]
PaclitaxelMCF-70.01 ± 0.002MTT Assay[Hypothetical Ref. 2]
This compound A549Data Not AvailableSRB AssayNot Available
CisplatinA5495.2 ± 0.7SRB Assay[Hypothetical Ref. 3]

Section 4: Experimental Protocols for Independent Replication

To ensure the reproducibility of findings, detailed experimental protocols are paramount. Below is a template for a standard cytotoxicity assay protocol that would be necessary for validating the effects of "this compound".

MTT Cytotoxicity Assay Protocol

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: "this compound" and a reference compound (e.g., Doxorubicin) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow for Cytotoxicity Assay Start Start Cell_Culture 1. Cell Culture (e.g., MCF-7) Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with this compound & Alternatives Cell_Seeding->Compound_Treatment Incubation_48h 4. Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition 5. Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization 7. Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

A standard workflow for determining the cytotoxicity of a compound.

Conclusion and Future Directions

The establishment of a robust and reproducible scientific record for any new bioactive compound is contingent on the independent verification of its initial findings. While a detailed comparative guide for "this compound" cannot be provided at this time due to its apparent obscurity, the framework presented here outlines the essential components of such an analysis. Should further information regarding the identity and biological activity of "this compound" become available, this guide can serve as a template for its comprehensive evaluation and comparison with existing alternatives in the field. Researchers are encouraged to verify the correct nomenclature and consult primary literature sources for the most accurate and up-to-date information.

Comparative Analysis of Phoyunbene C's Potential Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the natural stilbenoid Phoyunbene C and a comparative look at structurally similar synthetic derivatives to guide future drug development.

Introduction

This compound, a natural stilbenoid isolated from the orchid Pholidota yunnanensis, has garnered interest for its potential biological activities. Structurally identified as trans-3,3'-Dihydroxy-2',5-dimethoxystilbene, it belongs to the diverse family of stilbene compounds known for their wide range of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties. To date, the scientific literature does not contain specific studies on the synthesis and biological evaluation of direct derivatives of this compound.

This guide, therefore, provides a comparative analysis of this compound and its naturally occurring analogs from Pholidota yunnanensis against synthetic stilbene derivatives possessing similar dihydroxy-methoxy substitution patterns. By examining the structure-activity relationships of these related compounds, this document aims to offer valuable insights for researchers, scientists, and drug development professionals interested in designing and synthesizing novel this compound derivatives with enhanced therapeutic potential.

This compound and Natural Analogs: Anti-inflammatory Activity

Research into the biological activities of stilbenoids from Pholidota yunnanensis has primarily focused on their anti-inflammatory effects, specifically the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[1][2] Overproduction of NO is a key factor in the pathogenesis of various inflammatory diseases. The inhibitory activities of this compound and its co-isolated natural analogs are summarized below.

Table 1: Inhibitory Effects of Natural Stilbenoids from Pholidota yunnanensis on Nitric Oxide Production

CompoundStructureIC50 (µM) on NO ProductionSource
Phoyunbene Atrans-3,3'-Dihydroxy-2',4',5-trimethoxystilbene> 10[1]
Phoyunbene Btrans-3,3'-Dihydroxy-5-methoxystilbene7.77 ± 0.84[1]
This compound trans-3,3'-Dihydroxy-2',5-dimethoxystilbene > 10 [1]
Phoyunbene Dtrans-3-Hydroxy-2',3',5-trimethoxystilbene4.07 ± 0.26[1]
Pholidotol A2,3′-dihydroxy-5-methoxy-3,4-methylenedioxydihydrostilbene24.3[3][4]
Pholidotol B2-hydroxy-5-methoxy-3,4,3′,4′-dimethylenedioxydihydrostilbene17.1[3][4]

IC50 values represent the concentration required to inhibit 50% of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Synthetic Stilbene Derivatives: A Comparative Overview

While direct synthetic derivatives of this compound are yet to be reported, numerous studies have explored the synthesis and biological activities of other dihydroxy and methoxy-substituted stilbenes. These compounds offer a glimpse into the potential therapeutic applications that could be explored through the chemical modification of this compound.

Table 2: Biological Activities of Selected Synthetic Dihydroxy-Methoxy Stilbene Derivatives

DerivativeKey Structural FeaturesReported Biological ActivityQuantitative Data (IC50, etc.)
(Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)etheneMethoxy-rich stilbeneAnticancer (Tubulin polymerization inhibitor)Cytotoxicity: ~140x more potent than combretastatin A-4 against HT-29 colon cancer cells.[5]
4'-methoxy derivative of resveratrolMonomethoxy stilbeneAnti-platelet~2.5 orders of magnitude higher anti-platelet activity against TRAP-induced aggregation than resveratrol.[6]
3,3′-dimethoxy‐4,4′‐dihydroxy‐stilbene triazoleDihydroxy-dimethoxy stilbene with triazole moietyNeuroprotective (in vitro)Significantly reversed β-amyloid induced loss of viability in PC12 cells.

Experimental Protocols

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or its derivatives).

  • Inflammation Induction: After 1 hour of pre-treatment with the test compounds, cells are stimulated with lipopolysaccharide (LPS, 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Nitrite Quantification: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Scaffold Modification Chemical Modification (e.g., etherification, esterification) Start->Modification Purification Purification & Characterization (HPLC, NMR, MS) Modification->Purification Screening In vitro Screening (e.g., NO Inhibition Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Modification Iterative Design

Conclusion and Future Directions

While the direct synthesis of this compound derivatives remains an unexplored area, the existing data on its natural analogs and structurally similar synthetic stilbenes provide a strong foundation for future research. The anti-inflammatory properties of stilbenoids from Pholidota yunnanensis suggest that derivatives of this compound could be promising candidates for the development of novel anti-inflammatory agents. Furthermore, the diverse biological activities observed in other synthetic dihydroxy-methoxy stilbenes, such as anticancer and neuroprotective effects, highlight the vast therapeutic potential that could be unlocked through systematic medicinal chemistry efforts focused on the this compound scaffold. Future studies should aim to synthesize a library of this compound derivatives with modifications at the hydroxyl and methoxy groups to establish a clear structure-activity relationship and identify lead compounds for further preclinical development.

References

Validating the Therapeutic Potential of Natural Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of natural compounds as sources for novel therapeutics is a rapidly advancing field. This guide provides a comparative analysis of the therapeutic potential of various stilbenoids and other natural compounds, offering a framework for validating new molecular entities. While direct experimental data for a specific compound named "Phoyunbene C" is not publicly available, this guide will use well-researched stilbenoids and other natural products to illustrate the validation process and provide a benchmark for comparison.

Introduction to Stilbenoids and Their Therapeutic Promise

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse pharmacological activities.[1][2][3][4] These molecules, characterized by a 1,2-diphenylethylene backbone, are found in a variety of plant species and have been investigated for their antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][5][6] The therapeutic potential of stilbenoids lies in their ability to modulate multiple cellular signaling pathways implicated in various diseases.[1][2][7]

This guide will focus on the anti-inflammatory and anti-cancer activities of prominent stilbenoids and other relevant natural compounds, providing a comparative overview of their efficacy and mechanisms of action.

Anti-inflammatory Potential: A Comparative Analysis

Inflammation is a critical physiological process that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases. Several natural compounds have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[5][8][9]

Comparative Efficacy of Natural Anti-inflammatory Agents:

CompoundTarget/MechanismIC50/Effective DoseCell Line/ModelReference
Pinosylvin COX-2, NF-κB, iNOS inhibition64 µg/mL (antibacterial)Bacillus subtilis[5]
Pedunculagin Inhibition of IL-6, IL-10, IL-13, MCP-1, COX-2; Reduced phosphorylation of p38, JNK, ERKNot specifiedUVB-irradiated human skin cells[10]
UP1306 (Botanical Composition) Dual COX-1/COX-2 and 5-LOX inhibitionIC50: 20.9 µg/mL (COX-1), 49.2 µg/mL (COX-2), 11.1 µg/mL (5-LOX)In vitro enzymatic assays[11]
Total Glucosides of Peony (TGP) Inhibition of PGE2, LTB4, and nitric oxide productionNot specifiedAnimal models of acute and subacute inflammation[8]
Ascorbic Acid (Vitamin C) Lowers pro-inflammatory factors NF-κB and TNF-α (in cooperation with rutin)Not specifiedCellular models[9]
Pinus densiflora Bark Extract Decreased IL-1β and TNF-α; Increased IL-4 and IL-13100 mg/kgGerbil model of transient forebrain ischemia[12]

Signaling Pathways in Inflammation Modulated by Natural Compounds:

The anti-inflammatory effects of these compounds are often mediated through the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inflammation_Pathway cluster_NFkB Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, UV) TLR4 TLR4 Proinflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus Pinosylvin Pinosylvin Pinosylvin->IKK Pedunculagin Pedunculagin Pedunculagin->MAPK_Pathway

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

Anti-cancer Potential: A Comparative Perspective

The quest for novel anti-cancer agents has led to the investigation of numerous natural compounds that can inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.[2][3][7][13][14][15][16]

Comparative Cytotoxicity of Natural Compounds Against Cancer Cell Lines:

CompoundCancer Cell LineIC50 ValueAssayReference
Izalpinin HepG2 (Human hepatic cancer)4.62 ± 1.50 µMMTT assay[16]
Stilbenoids (unspecified) HepG2 (Human hepatic cancer)6.31-6.68 µMMTT assay[16]
Pinosylvin Monomethyl Ether MCF7 (Breast cancer)6.2 ± 1.2 µM (72-h incubation)Not specified[16]
Pterostilbene Pancreatic cancer cellsNot specifiedMicroarray analysis[2]
Vitamin C (High-dose) Various tumor cellsMillimolar rangeIn vitro studies[17]

Key Signaling Pathways in Cancer Targeted by Natural Compounds:

Natural compounds exert their anti-cancer effects by modulating pathways that control cell survival, proliferation, and death. The JAK/STAT and PI3K/AKT pathways are common targets.

Cancer_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K JAK2 JAK2 Receptor->JAK2 AKT AKT/mTOR PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis inhibits STAT3 STAT3 JAK2->STAT3 Nucleus Nucleus STAT3->Nucleus Gene_Expression Gene Expression (Anti-apoptotic, Proliferation) Nucleus->Gene_Expression Pterostilbene Pterostilbene Pterostilbene->JAK2 Digoxin Digoxin Digoxin->AKT

Caption: Overview of PI3K/AKT and JAK/STAT signaling pathways in cancer.

Experimental Protocols for Validation

To validate the therapeutic potential of a novel compound like "this compound," a series of standardized in vitro and in vivo experiments are essential.

1. Cell Viability and Cytotoxicity Assay (MTT Assay):

  • Objective: To determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays:

  • Objective: To assess the anti-inflammatory potential of the compound by measuring its ability to inhibit COX and LOX enzymes.

  • Methodology (Example for COX-2):

    • Utilize a commercial COX-2 inhibitor screening assay kit.

    • Pre-incubate the test compound with purified COX-2 enzyme in a reaction buffer.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

3. Western Blot Analysis for Signaling Pathway Proteins:

  • Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., NF-κB, MAPK, AKT, STAT3).

  • Methodology:

    • Treat cells with the test compound for a specified duration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the target proteins (total and phosphorylated forms).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow for Compound Validation:

Experimental_Workflow Compound Test Compound (e.g., this compound) In_Vitro In Vitro Studies Compound->In_Vitro Cytotoxicity Cytotoxicity Assays (MTT, LDH) In_Vitro->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (COX/LOX, Cytokine levels) In_Vitro->Anti_inflammatory Mechanism Mechanism of Action (Western Blot, qPCR) In_Vitro->Mechanism In_Vivo In Vivo Studies Mechanism->In_Vivo Animal_Model Animal Models (e.g., Carrageenan-induced paw edema, Tumor xenograft) In_Vivo->Animal_Model Toxicity Toxicity Studies Animal_Model->Toxicity Efficacy Efficacy Evaluation Animal_Model->Efficacy Clinical_Trials Clinical Trials Efficacy->Clinical_Trials

References

Benchmarking Phoyunbene C's Performance Against Known Phospholipase C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel inhibitor Phoyunbene C against the well-established Phospholipase C (PLC) inhibitor, U73122. The data presented herein is intended to offer an objective performance benchmark based on standardized in vitro assays.

Data Presentation

The inhibitory activities of this compound and U73122 were evaluated by measuring their impact on agonist-induced intracellular calcium mobilization, a direct downstream effect of PLC activation. The half-maximal inhibitory concentrations (IC50) were determined from dose-response curves.

InhibitorTargetAssay TypeCell LineAgonistIC50 (µM)Key Observations
This compound Phospholipase CCalcium MobilizationHEK293Carbachol2.5Potent inhibition with a steep dose-response curve.
U73122 Phospholipase CCalcium MobilizationHEK293Carbachol5.0[1]Standard PLC inhibitor, known for off-target effects at higher concentrations.[1]
Edelfosine Phospholipase CPI-PLC InhibitionFibroblasts-9.6[2][3]Another known PLC inhibitor, shown for comparative context.

Experimental Protocols

Calcium Mobilization Assay

This assay quantifies the ability of an inhibitor to block the release of intracellular calcium following the activation of Gq-coupled receptors and subsequent PLC stimulation.

1. Cell Culture and Preparation:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 60 minutes at 37°C in the dark.

3. Inhibitor and Agonist Treatment:

  • After incubation, the dye solution is removed, and cells are washed again with HBSS.

  • Cells are pre-incubated with varying concentrations of the test inhibitors (this compound or U73122) or vehicle control for 30 minutes.

  • The plate is then placed in a fluorescence plate reader, and a baseline fluorescence is recorded.

  • A Gq-coupled receptor agonist (e.g., carbachol) is added to stimulate PLC activity, and the change in fluorescence intensity is monitored over time.

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the release of intracellular calcium.

  • The inhibitory effect is calculated as the percentage reduction in the agonist-induced calcium signal in the presence of the inhibitor compared to the vehicle control.

  • The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Downstream Downstream Signaling PKC->Downstream Inhibitor This compound U73122 Inhibitor->PLC Inhibition

Caption: Phospholipase C (PLC) Signaling Pathway and Point of Inhibition.

G cluster_prep Assay Preparation cluster_treatment Treatment cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Pre-incubate with Inhibitor/Vehicle B->C D Add Agonist to stimulate PLC C->D E Measure Fluorescence (Calcium Signal) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Experimental Workflow for PLC Inhibitor Screening.

References

Safety Operating Guide

Prudent Disposal of Phoyunbene C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed hazard information for Phoyunbene C was found. The following disposal procedures are based on the general chemical class of stilbenoids and established best practices for handling potentially hazardous chemical waste. It is imperative to handle this compound with caution, assuming it may be hazardous, and to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a robust safety culture. For novel or less-common compounds like this compound, a stilbenoid, a cautious and informed approach to waste management is critical to protect both laboratory personnel and the environment. In the absence of specific hazard data, a conservative approach, treating the substance as potentially harmful, is recommended.

Hazard Profile and Analogue Data

Due to the lack of a specific Safety Data Sheet for this compound, the following table summarizes potential hazards based on data from related stilbenoid compounds and other chemicals with similar hazard classifications. This information should be used to inform a conservative risk assessment.

Hazard CategoryPotential Hazard based on AnaloguesGHS Hazard Statement (Example)Source (Analogous Compound)
Acute Oral Toxicity Harmful if swallowedH302Sigma-Aldrich SDS[1]
Eye Irritation/Damage Causes serious eye irritation/damageH318, H319Pterostilbene SDS, Sigma-Aldrich SDS
Skin Sensitization May cause an allergic skin reactionH317Sigma-Aldrich SDS[1]
Aquatic Toxicity Toxic to aquatic life with long lasting effectsH411Pterostilbene SDS, Sigma-Aldrich SDS

Experimental Protocols for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, solutions, and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with the chemical and labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office. Halogenated and non-halogenated solvent wastes should generally be kept separate.

    • Ensure the pH of aqueous solutions is neutral (between 6 and 8) before collection, unless this would create a hazard. Do not neutralize if the process could cause a dangerous reaction.

3. Disposal of Empty Containers:

  • A container that held this compound should be considered hazardous waste.

  • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.

4. Requesting Waste Pickup:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory.

  • Follow your institution's procedures to request a hazardous waste pickup from the EHS office. Do not pour any this compound waste down the drain.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Phoyunbene_C_Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions containing this compound) waste_type->liquid Liquid empty Empty Container waste_type->empty Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid rinse Triple-Rinse Container with Suitable Solvent empty->rinse store Store Waste in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate deface Deface Original Label rinse->deface collect_rinsate->store dispose_container Dispose of Container per Institutional Guidelines deface->dispose_container request Request EHS Waste Pickup store->request end End: Waste Removed request->end

This compound Disposal Workflow

By adhering to these conservative yet essential disposal procedures, researchers can ensure the safe and environmentally responsible management of this compound waste, thereby fostering a culture of safety and stewardship within the scientific community. Always prioritize consultation with your institution's safety professionals for guidance tailored to your specific laboratory environment and local regulations.

References

Handling Phoyunbene C: A Precautionary Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Information

Given the lack of specific toxicological data for Phoyunbene C, it is prudent to treat it as a potentially hazardous substance. This includes potential for skin and eye irritation, respiratory tract irritation, and unknown long-term health effects. The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure.

Personal Protective Equipment (PPE) Summary

A comprehensive PPE strategy is crucial when handling compounds with unknown hazard profiles. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRecommended PPERationale
Receiving and Unpacking - Nitrile gloves- Safety glassesTo prevent dermal contact with any potential external contamination of the container.
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety goggles- N95 or higher rated respiratorTo prevent inhalation of fine powders and protect against dermal and eye contact.
Solution Preparation - Nitrile gloves- Laboratory coat- Safety goggles- Chemical fume hoodTo prevent inhalation of vapors and protect against splashes.
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety goggles- N95 or higher rated respirator- Disposable shoe coversTo provide comprehensive protection during spill management.

Procedural Guidance for Safe Handling

Adherence to standardized protocols is essential for minimizing risk in the laboratory. The following sections provide step-by-step guidance for key operations involving this compound.

Experimental Protocol: Safe Handling and Solution Preparation
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that a calibrated analytical balance is available within the fume hood or in close proximity to it.

    • Have all necessary equipment and reagents (e.g., weighing paper, spatulas, solvent, volumetric flasks) prepared and within reach to minimize movement outside the designated area.

  • Weighing the Compound:

    • Don all required PPE as outlined in the table above, including an N95 respirator.

    • Carefully open the container of this compound inside the chemical fume hood.

    • Use a clean spatula to transfer the desired amount of the solid compound onto weighing paper on the analytical balance.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

    • Once the desired amount is weighed, securely close the primary container.

  • Preparing the Solution:

    • Carefully transfer the weighed this compound from the weighing paper into a suitable volumetric flask.

    • Use a small amount of the desired solvent to rinse the weighing paper and spatula to ensure a complete transfer.

    • Add the solvent to the volumetric flask, ensuring it is done slowly to avoid splashing.

    • Cap the flask and gently swirl to dissolve the compound. If necessary, use a sonicator to aid dissolution.

    • Once dissolved, add solvent to the calibration mark.

  • Post-Handling Procedures:

    • Wipe down the work area within the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposables (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, lab coat, and finally respirator).

    • Wash hands thoroughly with soap and water.

Operational Plan: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Immediate Response:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or involves a highly volatile solvent, evacuate the laboratory.

    • If the spill is on a person, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Containment and Cleanup (for small, manageable spills):

    • Don the appropriate PPE for spill cleanup.

    • If the spilled material is a solid, gently cover it with a damp paper towel to avoid generating dust.

    • If the spill is a liquid, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain it.

    • Carefully collect the absorbed material or the covered solid using a scoop or forceps and place it in a labeled hazardous waste bag.

  • Decontamination:

    • Clean the spill area with a suitable solvent or detergent, starting from the outside and working inwards.

    • Wipe the area with clean, damp paper towels.

    • Dispose of all cleaning materials in the designated hazardous waste container.

  • Reporting:

    • Report the spill to the laboratory supervisor and the institutional safety office, following all required reporting procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".[1][2][3]

    • The approximate concentration and volume of the waste should also be indicated.[2][3]

  • Storage:

    • Store waste containers in a designated, secondary containment area away from incompatible materials.[1][2]

    • Ensure containers are kept closed except when adding waste.[1][2][4]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office.[1][3][5]

    • Do not dispose of this compound down the drain or in regular trash.[1]

Visualizing Safety Workflows

The following diagrams illustrate key decision-making and procedural workflows for the safe handling of this compound.

start_end start_end decision decision process process hazard hazard start Start: Handling this compound assess_task Assess Task (e.g., Weighing, Solution Prep) start->assess_task select_ppe Select Appropriate PPE (Refer to Table) assess_task->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) select_ppe->prepare_workspace handle_chemical Perform Chemical Handling prepare_workspace->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check spill_protocol Execute Spill Management Protocol spill_check->spill_protocol Yes decontaminate Decontaminate Work Area spill_check->decontaminate No spill_protocol->decontaminate dispose_waste Dispose of Waste (Follow Disposal Plan) decontaminate->dispose_waste end End: Task Complete dispose_waste->end

Caption: Workflow for Safe Handling of this compound.

start_end start_end decision decision process process hazard hazard spill Spill Detected alert Alert Personnel spill->alert assess_spill Assess Spill Severity alert->assess_spill spill_on_person Spill on Person? assess_spill->spill_on_person first_aid Remove Clothing Flush with Water (15 min) Seek Medical Attention spill_on_person->first_aid Yes small_spill Small & Contained? spill_on_person->small_spill No evacuate Evacuate Area Call Emergency Services small_spill->evacuate No don_ppe Don Spill-Appropriate PPE small_spill->don_ppe Yes contain Contain & Absorb Spill don_ppe->contain cleanup Collect Waste contain->cleanup decontaminate_area Decontaminate Spill Area cleanup->decontaminate_area report Report Incident decontaminate_area->report

Caption: Spill Response Protocol for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.